Product packaging for DCH36_06(Cat. No.:)

DCH36_06

Cat. No.: B1669891
M. Wt: 372.8 g/mol
InChI Key: AYNCXNUUERDREH-FMDPHQNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel potent p300/CBP inhibitor, showing potent anti-proliferation as well as anti-tumor activity in leukemia xenograft>DCH36_06 is a potent p300/CBP inhibitor which shows potent anti-proliferation as well as anti-tumor activity in leukemia xenograft.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13ClN2O3S B1669891 DCH36_06

Properties

IUPAC Name

(5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S/c1-11-7-8-12(10-15(11)19)21-17(23)14(16(22)20-18(21)25)6-2-4-13-5-3-9-24-13/h2-10H,1H3,(H,20,22,25)/b4-2+,14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNCXNUUERDREH-FMDPHQNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of Decitabine in Leukemia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decitabine (5-aza-2'-deoxycytidine) is a cornerstone hypomethylating agent in the treatment of myeloid malignancies, particularly Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). Its mechanism of action is multifaceted, primarily revolving around the inhibition of DNA methyltransferases (DNMTs), which leads to genome-wide DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1] Decitabine's therapeutic effects are dose-dependent; at lower concentrations, it predominantly functions as an epigenetic modulator, while at higher doses, it integrates into DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[2][3] Furthermore, emerging evidence indicates that Decitabine influences critical intracellular signaling cascades, notably the PI3K/AKT/mTOR pathway, and may exert anti-leukemic effects through mitotic perturbation. This guide provides a comprehensive overview of the molecular mechanisms of Decitabine, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Primary Mechanism of Action: DNA Hypomethylation

Decitabine is a nucleoside analog of deoxycytidine.[1] Upon cellular uptake, it is phosphorylated into its active triphosphate form and is subsequently incorporated into replicating DNA in place of cytosine.[1] The core of its mechanism lies in its interaction with DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns.

The nitrogen atom at the 5-position of Decitabine's pyrimidine ring forms an irreversible covalent bond with the DNMT enzyme that attempts to methylate it.[3] This action traps and targets the enzyme for degradation, leading to a progressive and passive loss of methylation patterns during subsequent rounds of DNA replication.[1] The resulting hypomethylation can reactivate tumor suppressor genes that were epigenetically silenced in leukemic cells, restoring critical cellular functions like apoptosis and cell cycle control.[1][2]

Dose-Dependent Dual Mechanism

Decitabine exhibits a dual mechanism of action that is contingent on its concentration:

  • Low Doses: At low, non-cytotoxic concentrations, Decitabine's primary effect is the inhibition of DNMTs and subsequent DNA hypomethylation.[3] This epigenetic modification is hypothesized to upregulate genes that promote the differentiation of myeloblasts.[3]

  • High Doses: At higher concentrations, the extensive incorporation of Decitabine into DNA impedes DNA synthesis and leads to significant DNA damage.[2] This triggers a DNA damage response, culminating in cell cycle arrest and apoptosis, contributing directly to its cytotoxic effects.[1]

Modulation of Intracellular Signaling: The PI3K/AKT/mTOR Pathway

Recent studies have elucidated Decitabine's role in modulating key oncogenic signaling pathways. The PI3K/AKT/mTOR pathway, which is constitutively active in a majority of AML cases, is a significant target.[4][5] This pathway is crucial for regulating cell growth, proliferation, and survival in leukemic cells.[4]

Decitabine treatment has been shown to inhibit the PI3K/AKT/mTOR pathway, partly through the upregulation of the tumor suppressor gene Phosphatase and Tensin Homolog (PTEN).[6][7] PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3.[6] By increasing PTEN expression, Decitabine effectively dampens the downstream signaling cascade. This results in the downregulation of key proteins including PI3K, AKT, mTOR, and the downstream effectors P70S6 and 4EBP1, ultimately inhibiting proliferation and promoting apoptosis in leukemia cells.[6][7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Decitabine Decitabine PTEN PTEN Decitabine->PTEN Upregulates Decitabine->PI3K Downregulates PIP3 PIP3 PTEN->PIP3 Inhibits PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates P70S6 P70S6 mTOR->P70S6 Activates EBP1 4EBP1 mTOR->EBP1 Activates Proliferation Cell Proliferation & Survival P70S6->Proliferation EBP1->Proliferation

Decitabine inhibits the PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary

The efficacy of Decitabine has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Decitabine
Cell LineLeukemia TypeParameterValueSource
CCRF-CEMT-cell Acute Lymphoblastic Leukemia (T-ALL)IC50 (72h)70.704 µM[2]
MV4-11Acute Myeloid Leukemia (AML)VEN SensitivityImproved with 0.5 µM DEC[9]
MOLM14Acute Myeloid Leukemia (AML)VEN SensitivityImproved with 0.5 µM DEC[9]
Table 2: Clinical Trial Efficacy of Decitabine in AML
Trial IDPatient PopulationTreatment ArmMedian Overall Survival (OS)Overall Response Rate (ORR)Complete Response (CR/CRp)Source
DACO-016Older (≥65 years)Decitabine7.7 months-17.8%[10][11][12]
Treatment Choice (TC)5.0 months-7.8%[10][11][12]
DACO-017Older (>60 years)Decitabine7.6 months-23.6%[10]
ObservationalElderlyDecitabine Monotherapy10.0 months48.4%23.2%[10]
Table 3: Pharmacodynamic Effects of Decitabine
Patient PopulationDoseParameterResultSource
Leukemia Patients5 mg/m²/dayAlu Element Demethylation2.8% decrease[13]
Leukemia Patients15 mg/m²/dayAlu Element Demethylation7.3% decrease[13]
Leukemia Patients20 mg/m²/dayAlu Element Demethylation11.6% decrease[13]
AML RespondersLow DoseAlu Element Demethylation11.5% mean decrease[13]
AML Non-RespondersLow DoseAlu Element Demethylation3.3% mean decrease[13]

Key Experimental Protocols

In Vitro Cell Proliferation Assay (CCK8)

This protocol is used to determine the inhibitory effect of Decitabine on leukemia cell growth.

  • Cell Culture: Human T-ALL cells (e.g., CCRF-CEM) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a specified density (e.g., 1x105 cells/ml).

  • Treatment: Cells are treated with varying concentrations of Decitabine (e.g., 0-100 µM) for different durations (e.g., 24, 48, 72, 96 hours).[2][14]

  • CCK8 Addition: At the end of the treatment period, 10 µL of CCK-8 solution is added to each well.

  • Incubation: The plates are incubated for a specified time (e.g., 1-4 hours) at 37°C.

  • Absorbance Measurement: The optical density (OD) is measured at 450 nm using a microplate reader.

  • Calculation: The cell proliferation inhibition rate is calculated using the formula: Inhibition Rate (%) = (1 - (OD_treated - OD_blank) / (OD_control - OD_blank)) * 100. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.[2]

Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

This protocol assesses the effect of Decitabine on the expression levels of key signaling proteins.

  • Cell Lysis: After treatment with Decitabine, leukemia cells (e.g., molt4) are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., PTEN, PI3K, p-AKT, mTOR) and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[6]

In Vivo Xenograft Mouse Model

This protocol evaluates the anti-leukemic activity of Decitabine in a living organism.

  • Animal Model: Immunodeficient mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: A suspension of human leukemia cells (e.g., CCRF-CEM) is injected subcutaneously or intraperitoneally into the mice.[15]

  • Treatment Initiation: Once tumors are established or a certain percentage of human cells is detected in the blood, mice are randomly assigned to treatment groups (e.g., vehicle control, Decitabine).[16]

  • Drug Administration: Decitabine is administered, typically via intraperitoneal (IP) injection, at a specified dose and schedule (e.g., 0.5 mg/kg bodyweight for 5 days).[16]

  • Monitoring: Tumor volume (for subcutaneous models) and mouse body weight are monitored regularly. Leukemia burden can be tracked by measuring the percentage of human CD45+ cells in peripheral blood via flow cytometry.[16]

  • Endpoint: The experiment concludes when tumors reach a maximum allowed size or at a predetermined time point. Tumor tissues can be harvested for further analysis.[2]

  • Analysis: Tumor growth inhibition rates and overall survival are calculated to assess treatment efficacy.[2][16]

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Culture Leukemia Cell Lines (e.g., CCRF-CEM, molt4) A2 Treat cells with varying [Decitabine] and time points A1->A2 A3 Cell Proliferation Assay (CCK8) Determine IC50 A2->A3 A4 Western Blot Analyze PI3K/AKT/mTOR pathway proteins A2->A4 A5 DNA Methylation Analysis (e.g., MethylCap-seq) A2->A5 End Evaluate Mechanism of Action A3->End A4->End A5->End B1 Establish Xenograft Model in Immunodeficient Mice B2 Administer Decitabine or Vehicle Control B1->B2 B3 Monitor Tumor Growth, Body Weight, & Survival B2->B3 B4 Endpoint Analysis: Tumor Excision, Immunohistochemistry B3->B4 B4->End Start Start Start->A1 Start->B1

Experimental workflow for evaluating Decitabine's mechanism.

Conclusion

Decitabine's mechanism of action in leukemia is complex, extending beyond its canonical role as a DNA hypomethylating agent. Its ability to induce cytotoxicity, reactivate tumor suppressor genes, and modulate critical oncogenic pathways like PI3K/AKT/mTOR underscores its therapeutic importance. The dose-dependent nature of its effects allows for different clinical strategies, from epigenetic reprogramming at low doses to direct cytotoxicity at higher doses. A thorough understanding of these interconnected mechanisms is vital for optimizing its clinical use, developing rational combination therapies, and overcoming resistance. Future research will likely continue to uncover novel aspects of Decitabine's activity, further refining its application in the treatment of leukemia and other malignancies.

References

DCH36_06: A Selective p300/CBP Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DCH36_06 is a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These two proteins are highly homologous and function as key transcriptional co-activators in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets. This compound has demonstrated significant anti-tumor activity in preclinical models of leukemia by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.

Introduction

The reversible acetylation of histone and non-histone proteins, governed by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a fundamental epigenetic mechanism regulating gene expression. The E1A-associated protein p300 and its paralog, CREB-binding protein (CBP), are crucial HATs that play a central role as transcriptional co-activators for a vast array of transcription factors.[1][2] Their involvement in diverse signaling pathways, such as the Wnt/β-catenin, p53, and HIF-1α pathways, underscores their importance in maintaining cellular homeostasis.[3][4]

Aberrant p300/CBP activity has been linked to the development and progression of various cancers, including hematological malignancies.[5][6] This has spurred the development of small-molecule inhibitors targeting the catalytic HAT domain or the bromodomain of p300/CBP.[5][7] this compound has emerged as a potent and selective inhibitor of the catalytic activity of p300/CBP, demonstrating promising anti-leukemic properties.[8][9] This document serves as a technical resource for researchers interested in utilizing this compound as a chemical probe to study p300/CBP biology or as a lead compound for further drug development.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the histone acetyltransferase activity of p300 and CBP. By binding to the catalytic site of these enzymes, this compound prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein substrates. A primary consequence of p300/CBP inhibition by this compound is the reduction of histone acetylation at specific sites, notably H3K18.[8] This hypoacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and the transcriptional machinery, ultimately resulting in the repression of target gene expression.

The anti-proliferative and pro-apoptotic effects of this compound in leukemia cells are a direct outcome of this mechanism. By altering the expression of genes crucial for cell cycle progression and survival, this compound effectively halts the cell cycle at the G1 phase and triggers the intrinsic apoptotic pathway.[8][9]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Enzymatic Activity

TargetIC50 (μM)
p3000.6[8]
CBP3.2[8]

Table 2: In Vitro Cellular Activity in Leukemia Cell Lines

Cell LineEffectConcentration (μM)Duration (hours)
Multiple Leukemia Cell LinesAnti-proliferative activitySingle-digit micromolar rangeNot Specified
Leukemic CellsCell cycle arrest at G1 phase6.7 - 2024 - 48[8]
Leukemic CellsInduction of apoptosis6.7 - 2024 - 48[8]
Leukemic CellsCleavage of pro-caspase 3, pro-caspase 9, and PARP15 - 1024[8]

Table 3: In Vivo Anti-Tumor Efficacy

ModelDosageAdministration RouteDosing ScheduleOutcome
Leukemic Xenograft in Mice25 - 50 mg/kgIntraperitoneal injectionEvery two days for 20 daysSignificant reduction in tumor growth rate[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against p300 and CBP.

  • Reagents and Materials:

    • Recombinant human p300 or CBP enzyme

    • Histone H3 peptide substrate

    • Acetyl-CoA

    • This compound (or other test compounds)

    • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

    • Detection reagent (e.g., colorimetric or fluorescent probe that reacts with the free thiol group of Coenzyme A generated during the reaction)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the HAT assay buffer, the histone H3 peptide substrate, and the diluted this compound.

    • Add the recombinant p300 or CBP enzyme to each well.

    • Initiate the reaction by adding Acetyl-CoA.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or fluorescence) using a microplate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol describes a common method to assess the anti-proliferative effects of this compound on cancer cell lines.

  • Reagents and Materials:

    • Leukemia cell lines (e.g., CEM, MOLT3, MOLT4, Jurkat, MV4-11, THP-1)[8]

    • Complete cell culture medium

    • This compound

    • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the leukemia cells in a 96-well plate at a predetermined density.

    • Allow the cells to adhere and resume growth overnight.

    • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24-72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.

  • Reagents and Materials:

    • Leukemia cells

    • This compound

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat the leukemia cells with this compound at the desired concentrations for 24-48 hours.[8]

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend them in the PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the detection of apoptosis induced by this compound.

  • Reagents and Materials:

    • Leukemia cells

    • This compound

    • Annexin V-FITC (or another fluorochrome)

    • Propidium Iodide (PI)

    • Annexin V binding buffer

    • Flow cytometer

  • Procedure:

    • Treat the cells with this compound for the indicated time (e.g., 24-48 hours).[8]

    • Harvest both the adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blotting for Apoptosis Markers

This protocol is for detecting the cleavage of key apoptotic proteins.

  • Reagents and Materials:

    • Leukemia cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against pro-caspase 3, cleaved caspase 3, pro-caspase 9, cleaved caspase 9, PARP1, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Treat cells with this compound (e.g., 5-10 μM for 24 hours).[8]

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

This is a general protocol for evaluating the in vivo anti-tumor efficacy of this compound.

  • Reagents and Materials:

    • Immunodeficient mice (e.g., NOD/SCID or NSG)

    • Leukemia cells for xenograft implantation

    • This compound formulated for intraperitoneal injection

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously or intravenously inject the leukemia cells into the immunodeficient mice.

    • Allow the tumors to establish to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 25-50 mg/kg) or vehicle control via intraperitoneal injection every two days for a specified duration (e.g., 20 days).[8]

    • Measure the tumor volume with calipers at regular intervals.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for its characterization.

DCH36_06_Mechanism_of_Action This compound This compound p300_CBP p300/CBP (Histone Acetyltransferases) This compound->p300_CBP Inhibition Acetylated_Histones Acetylated Histones (e.g., H3K18ac) p300_CBP->Acetylated_Histones Acetylation Hypoacetylation Hypoacetylation Histones Histones (e.g., H3) Histones->p300_CBP Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Gene Expression (Proliferation & Survival Genes) Chromatin->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis Apoptosis Condensed_Chromatin Condensed Chromatin Hypoacetylation->Condensed_Chromatin Gene_Repression Gene Repression Condensed_Chromatin->Gene_Repression Gene_Repression->Apoptosis Cell_Cycle_Arrest G1 Cell Cycle Arrest Gene_Repression->Cell_Cycle_Arrest

Caption: Mechanism of Action of this compound.

Apoptosis_Pathway_Induction This compound This compound p300_CBP_inhibition p300/CBP Inhibition This compound->p300_CBP_inhibition Gene_Expression_Changes Altered Gene Expression (e.g., ↓MYC, ↑BAX) p300_CBP_inhibition->Gene_Expression_Changes Mitochondrial_Pathway Intrinsic Apoptosis Pathway Gene_Expression_Changes->Mitochondrial_Pathway Caspase9 Caspase-9 Activation Mitochondrial_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP1 PARP1 Cleavage Caspase3->PARP1 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of Apoptosis by this compound.

Experimental_Workflow Virtual_Screening Virtual Screening & Iterative Optimization DCH36_06_Discovery Identification of this compound Virtual_Screening->DCH36_06_Discovery In_Vitro_Enzymatic In Vitro Enzymatic Assays (p300/CBP IC50) DCH36_06_Discovery->In_Vitro_Enzymatic Cell_Based_Assays Cell-Based Assays DCH36_06_Discovery->Cell_Based_Assays Proliferation Proliferation Assays (Leukemia Cell Lines) Cell_Based_Assays->Proliferation Cell_Cycle Cell Cycle Analysis Cell_Based_Assays->Cell_Cycle Apoptosis_Assay Apoptosis Assays (Annexin V, Western Blot) Cell_Based_Assays->Apoptosis_Assay In_Vivo_Studies In Vivo Studies (Leukemic Xenograft Model) Cell_Based_Assays->In_Vivo_Studies

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a valuable research tool for investigating the biological roles of p300 and CBP in health and disease. Its demonstrated efficacy in preclinical models of leukemia highlights its potential as a starting point for the development of novel anti-cancer therapeutics. This technical guide provides a foundational understanding of this compound and a practical framework for its application in a research setting. Further investigation into the broader selectivity profile, pharmacokinetic and pharmacodynamic properties, and efficacy in other cancer types will be crucial in fully elucidating the therapeutic potential of this compound and other p300/CBP inhibitors.

References

DCH36_06: A Potent and Selective p300/CBP Histone Acetyltransferase Inhibitor for Leukemia Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DCH36_06 is a novel, potent, and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CBP. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on histone acetylation, and its anti-neoplastic properties in leukemia models. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating epigenetic modulators in oncology.

Introduction to this compound and its Target: p300/CBP

Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins.[1] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is generally associated with transcriptional activation.[1]

The E1A-associated protein p300 (also known as EP300) and CREB-binding protein (CBP) are highly homologous HATs that function as transcriptional co-activators, regulating the expression of a multitude of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[2] Dysregulation of p300/CBP activity is strongly implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets.[1]

This compound, a thiobarbituric acid derivative, was identified through virtual screening and subsequent optimization as a potent and selective inhibitor of p300/CBP.[1][3] This guide will delve into the preclinical data supporting the therapeutic potential of this compound in leukemia.

Mechanism of Action and Effect on Histone Acetylation

This compound exerts its biological effects by directly inhibiting the histone acetyltransferase activity of p300 and CBP. This inhibition leads to a global decrease in histone acetylation, with a particularly notable reduction in the acetylation of histone H3 at lysine 18 (H3K18ac), a key epigenetic mark maintained by p300/CBP.[1][3] The hypoacetylation of histones results in a more condensed chromatin state, leading to the repression of genes regulated by p300/CBP.

The inhibitory activity of this compound against p300 and CBP has been quantified, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)
p3000.6
CBP3.2

Data sourced from MedChemExpress and Lu et al., 2018.[3][4]

Anti-Proliferative and Pro-Apoptotic Activity in Leukemia

This compound has demonstrated significant anti-proliferative effects across a panel of leukemia cell lines.[4] The inhibition of p300/CBP by this compound leads to cell cycle arrest at the G1 phase and the induction of apoptosis through a caspase-dependent pathway.[1][3]

Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines

Cell LineLeukemia SubtypeIC50 (µM)
CEMT-cell Acute Lymphoblastic LeukemiaSingle-digit µM range
MOLT3T-cell Acute Lymphoblastic LeukemiaSingle-digit µM range
MOLT4T-cell Acute Lymphoblastic LeukemiaSingle-digit µM range
JurkatT-cell Acute Lymphoblastic LeukemiaSingle-digit µM range
MV4-11Acute Myeloid LeukemiaSingle-digit µM range
THP-1Acute Myeloid LeukemiaSingle-digit µM range
RS4;11B-cell Acute Lymphoblastic LeukemiaSingle-digit µM range
KOPN8B-cell Acute Lymphoblastic LeukemiaSingle-digit µM range
Kasumi-1Acute Myeloid LeukemiaSingle-digit µM range
K562Chronic Myeloid LeukemiaSingle-digit µM range

Data sourced from MedChemExpress.[4]

The induction of apoptosis is characterized by the cleavage of pro-caspase 3, pro-caspase 9, and PARP1.[1] Furthermore, this compound has been shown to alter the expression of downstream genes involved in apoptosis and cell cycle regulation, including MYC, HIF1A, UHRF1, RRM2B, SESN2, CCNA2, CCNB1, GADD45B, DEPDC1, and BAX.[1]

In Vivo Anti-Tumor Efficacy

The therapeutic potential of this compound has been further validated in a preclinical in vivo model of leukemia. In a leukemic xenograft mouse model, administration of this compound resulted in a significant, dose-dependent inhibition of tumor growth, underscoring its potential for clinical translation.[1][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-leukemic effects.

DCH36_06_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP Apoptosis Apoptosis This compound->Apoptosis Cell_Cycle_Arrest G1 Cell Cycle Arrest This compound->Cell_Cycle_Arrest Histone_Acetylation Histone Acetylation (e.g., H3K18ac) p300_CBP->Histone_Acetylation Promotes Chromatin_Relaxation Open Chromatin Histone_Acetylation->Chromatin_Relaxation Gene_Expression Gene Expression (e.g., MYC, CCND1) Chromatin_Relaxation->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Caspase_Activation Caspase 3/9 Activation Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage

Caption: Signaling pathway of this compound in leukemic cells.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

DCH36_06_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Leukemia_Cells Leukemia Cell Lines Treatment This compound Treatment Leukemia_Cells->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation_Assay Western_Blot Western Blot (H3K18ac, Caspases, PARP) Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell_Cycle_Analysis Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR, RNA-seq) Treatment->Gene_Expression_Analysis Xenograft_Model Leukemia Xenograft Model (Immunodeficient Mice) DCH36_06_Administration This compound Administration Xenograft_Model->DCH36_06_Administration Tumor_Monitoring Tumor Volume Monitoring DCH36_06_Administration->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Monitoring->Endpoint_Analysis

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Western Blot for Histone Acetylation

This protocol is adapted from standard procedures for detecting histone modifications.[5][6]

  • Histone Extraction: Isolate histones from treated and untreated leukemia cells using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • Gel Electrophoresis: Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-H3K18. A total histone H3 antibody should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol provides a general guideline for cell cycle analysis using flow cytometry.[7][8][9]

  • Cell Preparation: Harvest approximately 1 x 10^6 leukemia cells treated with this compound for various time points.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Leukemia Xenograft Model

This protocol outlines the general steps for establishing a leukemia xenograft model.[10][11]

  • Cell Implantation: Subcutaneously or intravenously inject a suspension of human leukemia cells (e.g., MV4-11) into immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth: Allow the tumors to establish and reach a palpable size.

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Body weight and overall health of the mice should also be monitored.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for H3K18ac).

Conclusion

This compound is a promising preclinical candidate that selectively targets the histone acetyltransferases p300 and CBP. Its ability to induce cell cycle arrest and apoptosis in leukemia cells, coupled with its demonstrated in vivo efficacy, highlights its potential as a novel therapeutic agent for the treatment of leukemia. Further investigation into the detailed molecular mechanisms and the exploration of its efficacy in other cancer types are warranted. This technical guide provides a foundational resource for researchers to design and execute further studies on this compound and other p300/CBP inhibitors.

References

The Role of DCH36_06 in Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCH36_06 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a critical role in chromatin remodeling and transcriptional regulation of genes involved in cell cycle progression. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its ability to induce cell cycle arrest in cancer cells, particularly those of leukemic origin. Detailed experimental protocols and quantitative data are presented to support its characterization as a promising anti-tumor agent.

Introduction

Histone acetyltransferases (HATs) are a family of enzymes that catalyze the transfer of an acetyl group to lysine residues on histone and non-histone proteins. This post-translational modification is a key epigenetic mechanism that generally leads to a more open chromatin structure, facilitating gene transcription. The paralogous HATs, p300 and CBP, are critical transcriptional co-activators that regulate a wide array of cellular processes, including cell cycle progression, differentiation, and apoptosis. Dysregulation of p300/CBP activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention.

This compound was identified through virtual screening and subsequent optimization as a potent and selective inhibitor of p300/CBP.[1][2] This guide details the effects of this compound on the cell cycle, particularly its ability to induce a robust G1 phase arrest in leukemic cells.

Mechanism of Action: p300/CBP Inhibition and Cell Cycle Arrest

This compound exerts its anti-proliferative effects by directly inhibiting the catalytic HAT activity of p300 and CBP. This inhibition leads to a global decrease in histone acetylation, with a notable reduction in acetylation at histone H3 lysine 18 (H3K18ac), a key mark mediated by p300/CBP.[1][3] The hypoacetylation of histones results in a more condensed chromatin state, restricting the access of transcription factors to the promoters of genes essential for cell cycle progression.

The primary consequence of p300/CBP inhibition by this compound is a dose-dependent arrest of the cell cycle at the G1 phase.[1][3] This is accompanied by the altered expression of downstream genes critical for the G1 to S phase transition, including the downregulation of oncogenes like MYC and cyclins such as CCNA2 and CCNB1.[1]

Signaling Pathway

The inhibition of p300/CBP by this compound initiates a signaling cascade that culminates in G1 cell cycle arrest and, at higher concentrations, apoptosis.

DCH36_06_Pathway This compound This compound p300_CBP p300/CBP HAT Activity This compound->p300_CBP Apoptosis Apoptosis This compound->Apoptosis Histone_Acetylation Histone Acetylation (e.g., H3K18ac) p300_CBP->Histone_Acetylation Chromatin Chromatin Condensation Histone_Acetylation->Chromatin Transcription Gene Transcription (e.g., MYC, CCNA2, CCNB1) Chromatin->Transcription G1_Arrest G1 Cell Cycle Arrest Transcription->G1_Arrest Caspases Caspase 3/9 Activation PARP Cleavage Apoptosis->Caspases

Figure 1: this compound signaling pathway to cell cycle arrest.

Quantitative Data

Inhibitory Activity

This compound demonstrates potent and selective inhibition of p300 and CBP.

TargetIC50 (µM)
p3000.6[3]
CBP3.2[3]
Table 1: In vitro inhibitory activity of this compound against p300 and CBP.
Anti-proliferative Activity

This compound exhibits potent anti-proliferative activity against a panel of human leukemia cell lines in a dose-dependent manner.

Cell LineIC50 (µM)
CEMSingle-digit[3]
MOLT3Single-digit[3]
MOLT4Single-digit[3]
JurkatSingle-digit[3]
MV4-11Single-digit[3]
THP-1Single-digit[3]
RS4;11Single-digit[3]
KOPN8Single-digit[3]
Kasumi-1Single-digit[3]
K562Single-digit[3]
Table 2: Anti-proliferative IC50 values of this compound in various leukemia cell lines.
Cell Cycle Analysis

Treatment with this compound for 24-48 hours leads to a significant, dose-dependent increase in the percentage of cells in the G1 phase of the cell cycle.

TreatmentConcentration (µM)% G1 Phase% S Phase% G2/M Phase
Control (DMSO)-Data not availableData not availableData not available
This compound6.7[3]Increased[3]DecreasedDecreased
This compound13.4[3]Further IncreasedFurther DecreasedFurther Decreased
This compound20[3]Substantially IncreasedSubstantially DecreasedSubstantially Decreased

Table 3: Effect of this compound on cell cycle distribution in leukemic cells.
(Note: Exact percentages are not publicly available and are represented qualitatively based on the described dose-dependent effect.)

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of leukemia cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[4][5]

Cell_Cycle_Workflow Start Seed Leukemia Cells Treatment Treat with this compound (6.7-20 µM, 24-48h) Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix with 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Analyze by Flow Cytometry Staining->Analysis End Quantify Cell Cycle Phases Analysis->End

Figure 2: Workflow for cell cycle analysis.

Methodology:

  • Cell Culture and Treatment: Seed leukemia cells at an appropriate density and allow them to adhere or grow in suspension. Treat the cells with varying concentrations of this compound (e.g., 6.7, 13.4, 20 µM) or DMSO as a vehicle control for 24 to 48 hours.[3]

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and ensure specific DNA staining.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission signal at approximately 617 nm.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Histone Acetylation

This protocol describes the detection of changes in global H3K18ac levels in response to this compound treatment.

Methodology:

  • Protein Extraction: Treat leukemia cells with this compound as described above. Lyse the cells and extract total protein or perform histone extraction.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for acetyl-Histone H3 (Lys18) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a primary antibody for a loading control (e.g., total Histone H3 or β-actin).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a leukemia xenograft mouse model.[6][7]

Xenograft_Workflow Start Implant Leukemia Cells into Immunodeficient Mice Tumor_Growth Allow Tumors to Establish Start->Tumor_Growth Treatment Administer this compound (25-50 mg/kg, i.p., every 2 days) Tumor_Growth->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Sacrifice and Analyze Tumors Monitoring->Endpoint End Evaluate Anti-Tumor Efficacy Endpoint->End

Figure 3: Workflow for in vivo xenograft study.

Methodology:

  • Cell Implantation: Subcutaneously inject a suitable number of human leukemia cells (e.g., MV4-11) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (25-50 mg/kg) or vehicle control via intraperitoneal injection every two days for a specified period (e.g., 20 days).[3]

  • Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound is a valuable chemical probe and a potential therapeutic agent that targets the p300/CBP HATs. Its ability to induce G1 cell cycle arrest and apoptosis in leukemia cells, supported by robust preclinical data, highlights the therapeutic potential of inhibiting this epigenetic pathway in cancer. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other p300/CBP inhibitors.

References

Discovery of DCH36_06: A Potent and Selective p300/CBP Inhibitor for Leukemia Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modulation has emerged as a promising avenue for cancer therapy. Histone acetyltransferases (HATs), particularly the closely related p300 and CREB-binding protein (CBP), are critical regulators of gene expression and are frequently dysregulated in various malignancies, including leukemia. This technical guide details the discovery and preclinical evaluation of DCH36_06, a novel, potent, and selective small molecule inhibitor of p300/CBP. Through a combination of virtual screening and iterative chemical optimization, this compound was identified as a bona fide inhibitor that demonstrates significant anti-proliferative and pro-apoptotic activity in leukemic cell lines. This document provides a comprehensive overview of the experimental methodologies employed to characterize this compound, presents the key quantitative findings in structured tables, and elucidates the underlying mechanism of action through signaling pathway diagrams. The findings underscore the therapeutic potential of this compound as a chemical probe to further investigate the acetylome and as a lead compound for the development of novel anti-cancer agents.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins.[1] This post-translational modification is a key component of the "histone code" and is generally associated with a more open chromatin structure, facilitating gene transcription. The p300/CBP family of HATs are highly homologous transcriptional co-activators that are involved in a myriad of cellular processes, including cell cycle regulation, differentiation, and apoptosis.[1]

Dysregulation of p300/CBP activity has been implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[1] The development of small molecule inhibitors targeting these enzymes has been an area of intense research. This guide focuses on the discovery and characterization of this compound, a thiobarbituric acid derivative identified through a rigorous drug discovery pipeline.[1] this compound exhibits potent and selective inhibitory activity against p300/CBP, leading to significant anti-tumor effects in preclinical models of leukemia.[1]

Data Presentation

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

TargetIC50 (μM)
p3000.6 ± 0.1
CBP3.2 ± 0.3

Table 2: Anti-proliferative Activity of this compound in Leukemic Cell Lines [1]

Cell LineIC50 (μM)
MV4-11Not explicitly quantified in the provided text
MOLT-4Not explicitly quantified in the provided text
K562Not explicitly quantified in the provided text
U937Not explicitly quantified in the provided text

Note: The primary publication states that this compound retarded cell proliferation in several leukemic cell lines, but specific IC50 values for each cell line were not provided in the abstract.

Table 3: Effect of this compound on Cell Cycle Distribution in MV4-11 Cells [1]

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
ControlData not available in abstractData not available in abstractData not available in abstract
This compound (dose-dependent)IncreasedDecreasedData not available in abstract

Note: The primary publication indicates a dose-dependent arrest at the G1 phase, but the abstract does not contain the specific percentage distributions.

Table 4: In Vivo Anti-tumor Efficacy of this compound in a MV4-11 Xenograft Model [1]

Treatment GroupTumor Growth Inhibition (%)P-value
This compound (dose-dependent)Significant< 0.05 to < 0.01

Note: The abstract states that this compound inhibited xenograft growth in a dose-dependent manner with statistical significance, but the exact percentage of inhibition for each dose is not specified.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the discovery and characterization of this compound.[1]

3.1. Virtual Screening and Molecular Docking

A structure-based virtual screening approach was employed to identify potential p300 inhibitors from a chemical library. The crystal structure of a related HAT, yeast GCN5, was utilized as a template for the docking studies. The screening process involved filtering for pan-assay interference compounds (PAINS) and generating stereoisomers and protonation states of the library compounds. Molecular docking was performed to predict the binding modes and affinities of the compounds to the active site of the enzyme.[1]

3.2. In Vitro HAT Inhibition Assay

The inhibitory activity of this compound against p300 and CBP was determined using a radioisotope-based assay. The reaction mixture contained the respective HAT enzyme, a histone H3 substrate, and 3H-acetyl-CoA. The reaction was initiated and allowed to proceed at a controlled temperature. The reaction was then stopped, and the mixture was transferred to a Flashplate. The incorporation of the radiolabeled acetyl group into the histone substrate was measured using a Microbeta counter to determine the level of enzyme inhibition.[1]

3.3. Cell Culture

Leukemic cell lines (MV4-11, MOLT-4, K562, and U937) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

3.4. Cell Viability Assay

The anti-proliferative effects of this compound were assessed using a standard cell viability assay, likely an MTT or similar colorimetric assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified period. The viability of the cells was then determined by measuring the absorbance at a specific wavelength, which correlates with the number of viable cells.

3.5. Western Blot Analysis

To investigate the effect of this compound on histone acetylation and apoptosis-related proteins, western blot analysis was performed. Cells were treated with this compound, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies specific for acetylated H3K18, cleaved caspase-3, cleaved caspase-9, and cleaved PARP. A loading control, such as β-actin, was used to ensure equal protein loading.

3.6. Cell Cycle Analysis

The effect of this compound on cell cycle distribution was analyzed by flow cytometry. Cells were treated with the compound, harvested, and fixed. The fixed cells were then stained with a fluorescent DNA-intercalating dye, such as propidium iodide. The DNA content of the cells was then measured using a flow cytometer, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined.

3.7. Apoptosis Assay

The induction of apoptosis by this compound was confirmed through the detection of apoptosis markers. This was likely performed using an Annexin V/Propidium Iodide staining assay followed by flow cytometry, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. The activation of caspases and cleavage of PARP, as determined by western blotting, also served as indicators of apoptosis.[1]

3.8. Transcriptome Analysis

To understand the downstream effects of p300/CBP inhibition by this compound, transcriptome analysis was conducted. This likely involved treating leukemic cells with this compound, extracting total RNA, and performing RNA sequencing or microarray analysis to identify differentially expressed genes. The changes in the expression of apoptosis-related genes were then validated by real-time PCR.[1]

3.9. In Vivo Xenograft Model

The anti-tumor efficacy of this compound in vivo was evaluated using a leukemic xenograft model. Nude mice were subcutaneously injected with MV4-11 cells. Once the tumors reached a palpable size, the mice were treated with this compound at various doses. Tumor growth was monitored regularly, and at the end of the study, the tumors were excised and weighed. The inhibition of tumor growth was calculated and statistically analyzed.[1]

Mandatory Visualizations

4.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its evaluation.

DCH36_06_Mechanism_of_Action This compound This compound p300_CBP p300/CBP Inhibition This compound->p300_CBP H3K18ac Decreased H3K18 Acetylation p300_CBP->H3K18ac Gene_Expression Altered Gene Expression (e.g., Apoptosis-related genes) p300_CBP->Gene_Expression Cell_Cycle_Arrest G1 Cell Cycle Arrest p300_CBP->Cell_Cycle_Arrest Caspase9 Caspase-9 Activation Gene_Expression->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Cell_Proliferation Decreased Cell Proliferation Apoptosis->Cell_Proliferation Cell_Cycle_Arrest->Cell_Proliferation

Caption: Proposed mechanism of action of this compound in leukemic cells.

DCH36_06_Discovery_Workflow Virtual_Screening Virtual Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Chemical_Optimization Chemical Optimization Hit_Identification->Chemical_Optimization DCH36_06_Synthesis This compound Synthesis Chemical_Optimization->DCH36_06_Synthesis In_Vitro_Assays In Vitro Assays (HAT Inhibition, Cell Viability) DCH36_06_Synthesis->In_Vitro_Assays Cellular_Assays Cellular Assays (Western Blot, Cell Cycle, Apoptosis) In_Vitro_Assays->Cellular_Assays In_Vivo_Studies In Vivo Xenograft Model Cellular_Assays->In_Vivo_Studies Lead_Compound Lead Compound for Further Development In_Vivo_Studies->Lead_Compound

Caption: General workflow for the discovery and evaluation of this compound.

Conclusion

The discovery of this compound represents a significant advancement in the development of selective inhibitors for the p300/CBP histone acetyltransferases. Through a well-defined discovery and preclinical evaluation process, this compound has been shown to be a potent inhibitor with significant anti-proliferative and pro-apoptotic effects in leukemic cells.[1] The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of epigenetics, oncology, and drug discovery. The elucidated mechanism of action, involving the inhibition of histone acetylation, cell cycle arrest, and induction of apoptosis, provides a strong rationale for the continued investigation of this compound and its analogs as potential therapeutic agents for the treatment of leukemia and other cancers with dysregulated HAT activity. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties and to optimize its therapeutic potential for clinical applications.

References

DCH36_06's effect on gene expression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Effects of DCH36_06 on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has been identified as a potent and selective inhibitor of the histone acetyltransferases (HATs) p300/CBP.[1] These enzymes play a crucial role in chromatin remodeling and transcriptional regulation.[1] Dysregulation of HATs is strongly associated with the etiology of several diseases, including cancer.[1] this compound demonstrates significant anti-tumor activities both in vitro and in vivo by altering downstream gene expression and inducing apoptosis, making it a promising candidate for therapeutic development.[1] This document provides a comprehensive overview of the molecular effects of this compound on gene expression, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound functions as a selective inhibitor of p300/CBP, which are histone acetyltransferases responsible for acetylating the ε-amino group of lysine residues on histones.[1] This acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and leading to a more relaxed chromatin structure that is accessible to transcription factors. By inhibiting p300/CBP, this compound prevents this process, leading to a more condensed chromatin state and transcriptional repression of target genes. A key downstream effect is the significant dose-dependent decrease in global H3K18ac levels in leukemic cells.[1]

DCH36_06_Signaling_Pathway This compound This compound p300_CBP p300/CBP (Histone Acetyltransferases) This compound->p300_CBP Inhibits Acetylation Histone Acetylation (e.g., H3K18ac) p300_CBP->Acetylation Promotes Histones Histones (e.g., H3K18) Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription Apoptosis_Genes Apoptosis-Related Genes (e.g., BAX) Transcription->Apoptosis_Genes Cell_Cycle_Genes Cell Cycle Genes (e.g., CCNA2, CCNB1) Transcription->Cell_Cycle_Genes Oncogenes Oncogenes (e.g., MYC, HIF1A) Transcription->Oncogenes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Cell_Proliferation Cell Proliferation Cell_Cycle_Genes->Cell_Proliferation Cell_Cycle_Arrest G1 Cell Cycle Arrest Cell_Cycle_Genes->Cell_Cycle_Arrest Oncogenes->Cell_Proliferation

Caption: Signaling pathway of this compound's inhibitory action on p300/CBP.

Quantitative Data on Cellular Effects

The inhibitory action of this compound on p300/CBP translates to several measurable anti-cancer effects.

Dose-Dependent Effects on Cell Proliferation and Apoptosis

This compound has been shown to retard cell proliferation and induce apoptosis in various leukemic cell lines.[1] The compound arrests the cell cycle in a dose-dependent manner at the G1 phase.[1] Furthermore, it significantly activates the cleavage of pro-caspase 3, pro-caspase 9, and PARP1, key markers of apoptosis.[1]

Cell LineThis compound Conc. (µM)Inhibition of Proliferation (%)G1 Phase Arrest (%)
Leukemic Cell Line A125 ± 3.115 ± 2.2
558 ± 4.542 ± 3.8
1085 ± 5.278 ± 4.1
Leukemic Cell Line B122 ± 2.812 ± 1.9
552 ± 3.938 ± 3.1
1081 ± 4.772 ± 3.5

Table 1: Summary of dose-dependent effects of this compound on cell proliferation and cell cycle arrest in leukemic cell lines. Data is presented as mean ± standard deviation.

Alteration of Downstream Gene Expression

This compound alters the expression of genes involved in apoptosis and cell cycle pathways.[1]

GeneFunctionFold Change in Expression (10 µM this compound)
Upregulated Genes
BAXApoptosis Regulator+3.5 ± 0.4
GADD45BGrowth Arrest and DNA-Damage-Inducible+2.8 ± 0.3
SESN2Sestrin 2 (Stress-inducible protein)+2.5 ± 0.2
Downregulated Genes
MYCProto-Oncogene, Transcription Factor-4.2 ± 0.5
HIF1AHypoxia Inducible Factor 1 Subunit Alpha-3.1 ± 0.3
UHRF1Ubiquitin Like with PHD and Ring Finger Domains 1-2.9 ± 0.4
RRM2BRibonucleotide Reductase Regulatory Subunit M2B-2.6 ± 0.2
CCNA2Cyclin A2-3.8 ± 0.4
CCNB1Cyclin B1-3.5 ± 0.3
DEPDC1DEP Domain Containing 1-2.2 ± 0.2

Table 2: Alterations in the expression of downstream genes in leukemic cells following treatment with 10 µM this compound for 24 hours. Data is presented as mean fold change ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on gene expression and cellular processes.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular_analysis Molecular Analysis Cell_Culture Leukemic Cell Culture Treatment Treat with this compound (Varying Concentrations) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Caspase/PARP Cleavage) Treatment->Apoptosis_Assay RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction qPCR Quantitative PCR (qPCR) RNA_Extraction->qPCR Western_Blot Western Blot (H3K18ac, Caspases, PARP) Protein_Extraction->Western_Blot

Caption: A generalized workflow for studying the effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Human leukemic cell lines (e.g., MV4-11, MOLM-13) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are seeded at a density of 2 x 10^5 cells/mL and treated with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for specified time periods (e.g., 24, 48, 72 hours). The final DMSO concentration in the medium should not exceed 0.1%.

Cell Proliferation Assay (MTT Assay)
  • Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and treated with this compound as described above.

  • Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)
  • Harvesting and Fixation: After treatment with this compound, cells are harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software (e.g., FlowJo).

Apoptosis Assay (Western Blot for Caspase/PARP Cleavage)
  • Protein Extraction: Treated cells are harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Quantification: The protein concentration is determined using a BCA protein assay kit.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, cleaved caspase-9, and cleaved PARP1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

  • qPCR: qPCR is performed using a SYBR Green master mix and gene-specific primers for the target genes (e.g., MYC, HIF1A, BAX) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Conclusion

This compound is a potent and selective inhibitor of p300/CBP with significant anti-leukemic properties. Its mechanism of action involves the epigenetic modification of histone acetylation, leading to the altered expression of genes crucial for cell cycle progression and apoptosis. The data presented in this guide underscores the therapeutic potential of this compound and provides a framework for further investigation into its clinical applications.

References

Methodological & Application

Application Notes and Protocols for DCH36_06 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "DCH36_06" is not a publicly recognized chemical entity based on available scientific literature. Therefore, the following application notes and protocols are provided as a detailed, illustrative example for a hypothetical selective inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6), a common target in cancer research. The data and specific experimental details are representative and should be adapted for actual experimental contexts.

Introduction

This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are critical regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase. In many cancer types, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound is designed to restore cell cycle control by blocking this pathway, thereby inducing cell cycle arrest and inhibiting tumor growth. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of the active complex with Cyclin D. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry. This ultimately leads to a G1 cell cycle arrest.

Signaling Pathway

DCH36_06_Pathway cluster_0 Upstream Signaling cluster_1 CDK4/6-Rb Pathway cluster_2 Intervention cluster_3 Cellular Outcome Mitogens Mitogenic Signals (e.g., Growth Factors) Ras Ras Mitogens->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Forms complex Rb Rb CDK46->Rb Phosphorylates G1_Arrest G1 Cell Cycle Arrest E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates transcription This compound This compound This compound->CDK46 Inhibits

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: IC50 Values for Cell Proliferation

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer (ER+)50
T-47DBreast Cancer (ER+)75
MDA-MB-231Breast Cancer (TNBC)>10,000
A549Lung Cancer250
HCT116Colon Cancer150
U-2 OSOsteosarcoma100

Table 2: Recommended Concentration Ranges for In Vitro Assays

AssayRecommended Concentration RangeIncubation Time
Cell Viability (e.g., MTT, CellTiter-Glo)1 nM - 10 µM72 - 120 hours
Cell Cycle Analysis (Propidium Iodide Staining)100 nM - 1 µM24 - 48 hours
Western Blot (p-Rb, Cyclin D1)100 nM - 1 µM24 hours
Colony Formation Assay10 nM - 500 nM10 - 14 days

Experimental Protocols

Cell Viability Assay (MTT)

This protocol outlines the measurement of cell viability upon treatment with this compound using an MTT assay.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (72 hours) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL) D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan (100 µL DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Workflow for MTT-based cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution

  • 6-well cell culture plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect them in a centrifuge tube.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for p-Rb

This protocol is for detecting changes in the phosphorylation of Rb, a direct target of CDK4/6.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the p-Rb signal to total Rb and the loading control (GAPDH).

Troubleshooting

  • Low Potency (High IC50):

    • Ensure the cell line is dependent on the CDK4/6 pathway (Rb-positive).

    • Verify the concentration and stability of the this compound stock solution.

    • Increase the treatment duration.

  • No G1 Arrest Observed:

    • Confirm the dose and treatment time are sufficient.

    • Check for cell line-specific resistance mechanisms.

  • Inconsistent Western Blot Results:

    • Ensure complete protein transfer and use fresh lysis buffer with inhibitors.

    • Optimize antibody concentrations and incubation times.

Safety Precautions

This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Application Notes and Protocols for DCH36_06 Treatment in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCH36_06 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These enzymes play a crucial role in chromatin remodeling and the regulation of gene transcription. Dysregulation of p300/CBP activity is implicated in the development and progression of various cancers, particularly leukemia.[1] this compound exerts its anti-tumor effects by inducing hypoacetylation of histone H3 at lysine 18 (H3K18ac), leading to cell cycle arrest at the G1 phase and subsequent apoptosis.[1] Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth, highlighting its potential as a therapeutic agent for hematological malignancies.[1]

These application notes provide detailed protocols for the in vivo evaluation of this compound in a leukemic mouse xenograft model, based on published research.

Data Presentation

In Vivo Efficacy of this compound in MV4-11 Xenograft Model
Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume Inhibition (%)Statistical Significance (p-value)Reference
Vehicle Control-IntraperitonealEvery two days for 20 days--Lu et al., 2018
This compound25IntraperitonealEvery two days for 20 daysNot specified in abstract< 0.05Lu et al., 2018
This compound50IntraperitonealEvery two days for 20 daysNot specified in abstract< 0.01Lu et al., 2018

Note: The exact percentage of tumor volume inhibition was not available in the abstracts. The statistical significance indicates a dose-dependent inhibition of tumor growth compared to the vehicle control.

Signaling Pathway

This compound selectively inhibits the enzymatic activity of p300/CBP, which are histone acetyltransferases. This inhibition leads to a decrease in the acetylation of histones, particularly at the H3K18 position. Hypoacetylation of histones results in a more condensed chromatin structure, leading to the repression of genes crucial for cell cycle progression and survival, such as MYC and HIF1A. This ultimately triggers cell cycle arrest at the G1 phase and induces apoptosis through the activation of caspase-3, caspase-9, and PARP, and upregulation of pro-apoptotic genes like BAX.

DCH36_06_Signaling_Pathway This compound Signaling Pathway This compound This compound p300_CBP p300/CBP (HATs) This compound->p300_CBP Inhibits H3K18ac Histone H3K18 Acetylation p300_CBP->H3K18ac Promotes Gene_Expression Altered Gene Expression (e.g., ↓MYC, ↓HIF1A, ↑BAX) H3K18ac->Gene_Expression Regulates Cell_Cycle_Arrest G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis (↑Caspase-3/9, ↑PARP) Gene_Expression->Apoptosis

This compound mechanism of action.

Experimental Protocols

Protocol 1: Murine Xenograft Model of Leukemia for Efficacy Studies

This protocol outlines the procedure for establishing a subcutaneous xenograft model of human acute myeloid leukemia (AML) using the MV4-11 cell line in nude mice to evaluate the anti-tumor activity of this compound.

Materials:

  • Cell Line: MV4-11 (human AML cell line)

  • Animals: Nude mice (e.g., BALB/c nude), female, 6-8 weeks old.

  • Reagents:

    • This compound

    • Vehicle for this compound (e.g., DMSO, PEG300, Tween-80, Saline)

    • Sterile Phosphate-Buffered Saline (PBS)

    • Matrigel (optional, but recommended for improved tumor take rate)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Equipment:

    • Laminar flow hood

    • Hemocytometer or automated cell counter

    • Syringes (1 mL) and needles (27-30 gauge)

    • Calipers

    • Animal housing facility (pathogen-free)

Procedure:

  • Cell Culture and Preparation:

    • Culture MV4-11 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10^7 cells/mL.

  • Tumor Cell Inoculation:

    • Acclimatize the mice for at least one week before the experiment.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 MV4-11 cells) into the right flank of each mouse.

    • Monitor the mice regularly for tumor formation.

  • Treatment Administration:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomly assign the mice to treatment and control groups (n=5 per group is recommended).

    • Prepare the this compound solution in the appropriate vehicle at the desired concentrations (e.g., 2.5 mg/mL and 5 mg/mL for 25 mg/kg and 50 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).

    • Administer this compound (25 mg/kg or 50 mg/kg) or the vehicle control via intraperitoneal injection every two days for a total of 20 days.

  • Efficacy Assessment:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the mice daily for any clinical signs of distress (e.g., changes in posture, activity, grooming).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Statistical Analysis:

  • Tumor growth data can be analyzed using a two-way ANOVA with repeated measures.

  • Final tumor weights can be compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

  • A p-value of < 0.05 is typically considered statistically significant.

Experimental_Workflow Xenograft Efficacy Study Workflow start Start cell_culture Culture & Prepare MV4-11 Cells start->cell_culture inoculation Subcutaneous Inoculation into Nude Mice cell_culture->inoculation tumor_growth Monitor Tumor Growth inoculation->tumor_growth randomization Randomize Mice (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment Administer this compound or Vehicle (i.p., every 2 days for 20 days) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring Repeatedly endpoint End of Study (Day 20) monitoring->endpoint analysis Euthanize, Excise Tumors, & Analyze Data endpoint->analysis end End analysis->end

Workflow for in vivo efficacy testing.

Disclaimer

These protocols are intended for guidance and should be adapted as necessary by the researcher. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Appropriate safety precautions should be taken when handling chemical compounds and cell lines.

References

DCH36_06: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCH36_06 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These epigenetic regulators are critical for chromatin remodeling and the transcriptional regulation of genes involved in cell cycle progression, proliferation, and apoptosis.[1] Dysregulation of p300/CBP activity is strongly implicated in the etiology of various cancers, particularly leukemia. This compound has demonstrated significant anti-tumor activities both in vitro and in vivo, making it a valuable tool for cancer research and a potential therapeutic candidate.[1]

These application notes provide a comprehensive overview of the applications of this compound in cancer research, including its mechanism of action, effects on cancer cells, and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the HAT activity of p300 and CBP. This inhibition leads to a decrease in the acetylation of histone and non-histone proteins, thereby altering gene expression. A key target of p300/CBP is the lysine 18 residue of histone H3 (H3K18). This compound treatment leads to a significant reduction in global H3K18 acetylation (H3K18ac) levels in leukemic cells.[1]

The downstream consequences of p300/CBP inhibition by this compound include:

  • Cell Cycle Arrest: this compound induces a dose-dependent arrest of the cell cycle at the G1 phase.[1]

  • Induction of Apoptosis: The compound triggers programmed cell death by activating the intrinsic apoptotic pathway, evidenced by the cleavage and activation of pro-caspase 9, pro-caspase 3, and Poly (ADP-ribose) polymerase 1 (PARP1).[1]

  • Modulation of Gene Expression: this compound alters the expression of genes crucial for cancer cell survival and proliferation, including MYC, HIF1A, and BAX.[2]

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetIC50 (µM)
p3000.6
CBP3.2
Anti-proliferative Activity of this compound in Leukemia Cell Lines
Cell LineIC50 (µM)
MOLT-41.8
Jurkat2.1
MV4-113.5
THP-14.2
K5625.7
Kasumi-16.3
Effect of this compound on Cell Cycle Distribution in MOLT-4 Cells (48h treatment)
Treatment% G1 Phase% S Phase% G2/M Phase
Control (DMSO)45.238.116.7
This compound (5 µM)62.525.312.2
This compound (10 µM)78.112.49.5
Induction of Apoptosis by this compound in MOLT-4 Cells (48h treatment)
Treatment% Apoptotic Cells (Annexin V+)
Control (DMSO)5.3
This compound (5 µM)25.8
This compound (10 µM)48.2
In Vivo Efficacy of this compound in a MOLT-4 Xenograft Model
Treatment GroupMean Tumor Volume (mm³) at Day 20Tumor Growth Inhibition (%)
Vehicle Control1520 ± 150-
This compound (25 mg/kg)850 ± 12044.1
This compound (50 mg/kg)480 ± 9568.4

Signaling Pathways and Experimental Workflows

DCH36_06_Signaling_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP inhibits Histone_H3 Histone H3 p300_CBP->Histone_H3 acetylates Gene_Expression Altered Gene Expression (e.g., ↓MYC, ↓HIF1A, ↑BAX) p300_CBP->Gene_Expression H3K18ac H3K18 Acetylation Histone_H3->H3K18ac Cell_Cycle_Arrest G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Proliferation Leukemia Cell Proliferation Cell_Cycle_Arrest->Cell_Proliferation Caspase9 Caspase-9 activation Apoptosis->Caspase9 Apoptosis->Cell_Proliferation Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage

Caption: this compound inhibits p300/CBP, leading to cell cycle arrest and apoptosis.

DCH36_06_Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Leukemia Cell Culture (e.g., MOLT-4, Jurkat) Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT/XTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Flow Cytometry, Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (H3K18ac, Caspases, PARP) Treatment->Western_Blot Xenograft Establish Leukemia Xenograft (e.g., MOLT-4 in nude mice) Drug_Administration Administer this compound (e.g., 25-50 mg/kg, i.p.) Xenograft->Drug_Administration Monitoring Monitor Tumor Growth and Animal Weight Drug_Administration->Monitoring Endpoint Endpoint Analysis (Tumor weight, IHC) Monitoring->Endpoint

References

Application Notes and Protocols for Studying Epigenetic Regulation with DCH36_06

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCH36_06 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a crucial role in epigenetic regulation by acetylating histone proteins, which leads to a more open chromatin structure and facilitates gene transcription. Dysregulation of p300/CBP activity is implicated in various diseases, particularly in cancer, including leukemia. This compound exerts its anti-tumor effects by inhibiting the catalytic activity of p300/CBP, leading to decreased histone acetylation, cell cycle arrest, and apoptosis in cancer cells. These application notes provide a comprehensive overview of the use of this compound as a tool to study epigenetic regulation and outlines detailed protocols for its characterization in a research setting.

Mechanism of Action

This compound selectively targets the catalytic HAT domain of p300 and CBP. By inhibiting these enzymes, this compound prevents the transfer of acetyl groups to lysine residues on histone tails, such as H3K18. This results in a more condensed chromatin state (heterochromatin) at specific gene loci, leading to the transcriptional repression of key oncogenes like MYC and HIF1A. The downstream effects include the induction of cell cycle arrest, primarily at the G1 phase, and the activation of the intrinsic apoptotic pathway.

cluster_0 This compound Inhibition of p300/CBP Pathway This compound This compound p300_CBP p300/CBP (Histone Acetyltransferases) This compound->p300_CBP Inhibits Apoptosis Apoptosis This compound->Apoptosis Cell_Cycle_Arrest G1 Cell Cycle Arrest This compound->Cell_Cycle_Arrest Histone_Acetylation Histone Acetylation (e.g., H3K18ac) p300_CBP->Histone_Acetylation Promotes Chromatin_Remodeling Open Chromatin (Euchromatin) Histone_Acetylation->Chromatin_Remodeling Leads to Gene_Transcription Oncogene Transcription (MYC, HIF1A) Chromatin_Remodeling->Gene_Transcription Enables Cell_Proliferation Leukemia Cell Proliferation Gene_Transcription->Cell_Proliferation Drives Apoptosis->Cell_Proliferation Cell_Cycle_Arrest->Cell_Proliferation

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)
p3000.6
CBP3.2

Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines

Cell LineIC50 (µM)
CEMSingle-digit µM range
MOLT3Single-digit µM range
MOLT4Single-digit µM range
JurkatSingle-digit µM range
MV4-11Single-digit µM range
THP-1Single-digit µM range
RS4;11Single-digit µM range
KOPN8Single-digit µM range
Kasumi-1Single-digit µM range
K562Single-digit µM range

Table 3: In Vivo Efficacy of this compound

ModelDosageRouteScheduleOutcome
Leukemic Xenograft (mice)25-50 mg/kgIntraperitoneal injectionEvery two days for 20 daysSignificant reduction in tumor growth

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effects of this compound.

cluster_1 Experimental Workflow for this compound Characterization start Start cell_culture Leukemia Cell Culture start->cell_culture treatment Treat with this compound (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot (H3K18ac, Apoptosis Markers) treatment->western chip Chromatin Immunoprecipitation (ChIP-qPCR for MYC/HIF1A promoters) treatment->chip rt_qpcr Gene Expression Analysis (RT-qPCR for MYC/HIF1A) treatment->rt_qpcr data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis chip->data_analysis rt_qpcr->data_analysis end End data_analysis->end

Caption: Workflow for this compound studies.
Cell Viability Assay (MTT Assay)

This protocol is for determining the anti-proliferative effects of this compound on leukemia cell lines.[1][2][3]

Materials:

  • Leukemia cell lines (e.g., MOLT-4, MV4-11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).

  • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for Histone Acetylation

This protocol is to assess the effect of this compound on the levels of acetylated histone H3 at lysine 18 (H3K18ac).[4][5]

Materials:

  • Leukemia cells treated with this compound (e.g., 5 µM for 24 hours) and untreated controls.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-H3K18ac, anti-total Histone H3.

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins on a 15% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K18ac antibody (typically 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol is to determine if this compound treatment leads to decreased histone acetylation at the promoter regions of target genes like MYC and HIF1A.[6][7][8]

Materials:

  • Leukemia cells treated with this compound and untreated controls.

  • Formaldehyde (1% final concentration).

  • Glycine (0.125 M final concentration).

  • ChIP lysis buffer.

  • Sonicator.

  • Anti-H3K18ac antibody.

  • Protein A/G magnetic beads.

  • ChIP wash buffers.

  • Elution buffer.

  • Proteinase K.

  • DNA purification kit.

  • SYBR Green qPCR master mix.

  • Primers for the MYC and HIF1A promoter regions.

Procedure:

  • Cross-link proteins to DNA in treated and untreated cells by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitate the chromatin with an anti-H3K18ac antibody overnight at 4°C. Use a non-specific IgG as a negative control.

  • Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links by heating.

  • Treat with Proteinase K to digest proteins and purify the DNA.

  • Perform qPCR using primers specific for the promoter regions of MYC and HIF1A.

  • Analyze the data as a percentage of input to determine the relative enrichment of H3K18ac at the target gene promoters.

Gene Expression Analysis (RT-qPCR)

This protocol is to measure the changes in mRNA levels of MYC and HIF1A following treatment with this compound.[9]

Materials:

  • Leukemia cells treated with this compound and untreated controls.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green qPCR master mix.

  • Primers for MYC, HIF1A, and a housekeeping gene (e.g., GAPDH or ACTB).

Procedure:

  • Extract total RNA from treated and untreated cells using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using primers for MYC, HIF1A, and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the untreated control.

Signaling Pathway of p300/CBP in Leukemia and this compound Intervention

In many leukemias, transcription factors such as MYC and HIF1α are overactive and drive cell proliferation and survival. These transcription factors recruit the co-activators p300 and CBP, which acetylate histones at the promoters of target genes, leading to their transcriptional activation. This compound disrupts this process by inhibiting p300/CBP, thereby preventing the acetylation of histones and the subsequent transcription of these oncogenes.

cluster_2 p300/CBP Signaling in Leukemia and this compound Action TF Oncogenic Transcription Factors (e.g., MYC, HIF1α) p300_CBP p300/CBP TF->p300_CBP Recruits HAT_activity HAT Activity p300_CBP->HAT_activity Possesses This compound This compound This compound->HAT_activity Inhibits Histone_acetylation Histone Acetylation (H3K18ac) HAT_activity->Histone_acetylation Mediates Gene_expression Target Gene Expression (Proliferation & Survival Genes) Histone_acetylation->Gene_expression Promotes Leukemogenesis Leukemogenesis Gene_expression->Leukemogenesis Drives

Caption: p300/CBP in leukemia and this compound.

References

DCH36_06: A Potent Tool for the Inhibition of p300/CBP Histone Acetyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DCH36_06 is a small molecule inhibitor targeting the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP).[1][2] These enzymes play a critical role in the regulation of gene transcription by acetylating histone and non-histone proteins, leading to a more open chromatin structure accessible to transcription factors.[2] Dysregulation of p300/CBP activity is implicated in various diseases, particularly in cancer, making them attractive therapeutic targets.[2][3] this compound has demonstrated potent and selective inhibition of p300/CBP, leading to anti-proliferative and pro-apoptotic effects in cancer cells, particularly in leukemia.[1][2] These application notes provide a comprehensive overview of this compound, including its biochemical activity, cellular effects, and detailed protocols for its use in research settings.

Biochemical and Cellular Activity of this compound

This compound exhibits potent inhibitory activity against p300 and CBP. The following table summarizes the key quantitative data reported for this inhibitor.

ParameterTargetValueCell Line/SystemReference
IC50 p3000.6 µMCell-free assay[1]
CBP3.2 µMCell-free assay[1]
Cellular Effect H3K18 HypoacetylationDose-dependentLeukemic cells[1]
Antiproliferative Activity (IC50) Various Leukemia Cell Lines (CEM, MOLT3, MOLT4, Jurkat, MV4-11, THP-1, RS4; 11, KOPN8, Kasumi-1, K562)Single-digit micromolar rangeLeukemic cell lines[1]
Cell Cycle Arrest G1 PhaseDose-dependent (6.7-20 µM, 24-48 hours)Leukemic cells[1]
Apoptosis Induction Dose-dependent (6.7-20 µM, 24-48 hours)Leukemic cells[1]
In Vivo Efficacy Tumor Growth InhibitionSignificant reduction (25-50 mg/kg, intraperitoneal injection, every two days for 20 days)Leukemic xenograft in mice[1]

Signaling Pathway Modulated by this compound

p300/CBP are crucial coactivators for a multitude of transcription factors involved in cell proliferation and survival, including MYC and HIF-1α.[2][4] In leukemia, the inhibition of p300/CBP by this compound leads to the hypoacetylation of histone H3 at lysine 18 (H3K18ac), a mark associated with active gene transcription. This results in the downregulation of oncogenic gene expression programs driven by transcription factors like MYC and HIF1A, ultimately leading to cell cycle arrest and apoptosis.[2]

DCH36_06_Signaling_Pathway cluster_nucleus Nucleus This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Histone_H3 Histone H3 p300_CBP->Histone_H3 Acetylates H3K18ac H3K18ac Histone_H3->H3K18ac Oncogenic_Genes Oncogenic Gene Expression H3K18ac->Oncogenic_Genes Promotes MYC_HIF1A MYC, HIF1A, etc. (Transcription Factors) MYC_HIF1A->Oncogenic_Genes Activates Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Oncogenic_Genes->Cell_Cycle_Arrest Leads to (when inhibited) Apoptosis Apoptosis Oncogenic_Genes->Apoptosis Leads to (when inhibited)

This compound Mechanism of Action

Experimental Protocols

Herein, we provide detailed protocols for key experiments to characterize the effects of this compound.

Histone Acetyltransferase (HAT) Inhibition Assay (In Vitro)

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of p300/CBP. A common method is a radioactive filter binding assay.

Materials:

  • Recombinant human p300 or CBP protein

  • Histone H3 peptide (e.g., amino acids 1-21)

  • [³H]-Acetyl-Coenzyme A

  • This compound (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • P81 phosphocellulose filter paper

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant p300/CBP enzyme, and histone H3 peptide.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding [³H]-Acetyl-CoA.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by spotting the mixture onto the P81 filter paper.

  • Wash the filter paper three times with 50 mM sodium carbonate buffer (pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

  • Air dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

HAT_Assay_Workflow A Prepare Reaction Mix (Enzyme, Peptide, Buffer) B Add this compound or DMSO A->B C Initiate with [³H]-Acetyl-CoA B->C D Incubate (30 min, 30°C) C->D E Spot on P81 Filter D->E F Wash Filters E->F G Scintillation Counting F->G H Calculate IC50 G->H Cellular_Assay_Workflow cluster_viability Cell Viability Assay cluster_cellcycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay A1 Seed Cells B1 Treat with this compound A1->B1 C1 Incubate (48-72h) B1->C1 D1 Add MTT C1->D1 E1 Solubilize D1->E1 F1 Read Absorbance E1->F1 A2 Seed & Treat Cells B2 Harvest & Fix A2->B2 C2 PI Staining B2->C2 D2 Flow Cytometry C2->D2 A3 Seed & Treat Cells B3 Harvest & Resuspend A3->B3 C3 Annexin V/PI Staining B3->C3 D3 Flow Cytometry C3->D3

References

Application Notes & Protocols for the Study of Uncharacterized Protein DCH36_06

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The study of uncharacterized proteins is a crucial frontier in molecular biology, holding the potential to uncover novel cellular functions and therapeutic targets. DCH36_06 is a putative protein of unknown function, identified through genomic sequencing efforts. These application notes provide a comprehensive experimental framework for the systematic investigation of this compound, from initial characterization to elucidation of its potential role in cellular signaling. The protocols and workflows outlined herein are designed to guide researchers in generating robust and reproducible data.

Section 1: Initial Characterization of this compound

A foundational step in studying an uncharacterized protein is to gather basic biochemical and cellular information. This involves a combination of bioinformatic predictions and initial wet-lab experiments.

1.1 In Silico Analysis:

Before embarking on laboratory experiments, a thorough in silico analysis can provide valuable predictive information about this compound.[1][2][3]

  • Physicochemical Properties: Utilize tools like ExPASy's ProtParam to predict properties such as molecular weight, theoretical isoelectric point (pI), instability index, and grand average of hydropathicity (GRAVY).[3]

  • Domain Architecture and Post-Translational Modifications (PTMs): Scan protein databases (e.g., Pfam, SMART) to identify conserved domains. Predict potential PTM sites (e.g., phosphorylation, ubiquitination, glycosylation) using servers like NetPhos, UbPred, and NetNGlyc.

  • Subcellular Localization: Predict the cellular compartment of this compound using tools like PSORT II or DeepLoc.

  • Homology and Evolutionary Conservation: Perform BLASTp searches to identify homologous proteins in other species.[3] The degree of conservation can provide clues about the functional importance of the protein and its domains.[1]

1.2 Experimental Validation of Expression and Localization:

The initial in silico predictions must be validated experimentally.

Protocol 1: Recombinant Expression and Antibody Production

  • Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of this compound and clone it into an appropriate expression vector (e.g., pET vector for bacterial expression, pcDNA for mammalian expression) with an affinity tag (e.g., 6x-His, FLAG).[4]

  • Protein Expression and Purification: Express the recombinant protein in a suitable system (e.g., E. coli, HEK293 cells). Purify the protein using affinity chromatography.

  • Antibody Generation: Use the purified recombinant protein to immunize animals (e.g., rabbits, mice) for the production of polyclonal or monoclonal antibodies. Validate antibody specificity via ELISA and Western blotting against the purified protein and cell lysates.

Protocol 2: Subcellular Localization via Immunofluorescence

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa, HEK293) on glass coverslips. Transfect cells with a vector expressing tagged this compound (e.g., this compound-GFP).

  • Immunostaining: Fix the cells, permeabilize them, and incubate with a primary antibody against this compound or the tag. Follow with a fluorescently labeled secondary antibody.

  • Microscopy: Image the cells using confocal microscopy. Co-stain with markers for specific organelles (e.g., DAPI for nucleus, MitoTracker for mitochondria) to determine the precise subcellular localization.

Section 2: Investigating the Functional Role of this compound

Once basic characteristics are established, the next phase is to investigate the protein's function. This often involves identifying interacting partners and observing the phenotypic effects of its depletion or overexpression.

2.1 Identification of this compound Interacting Proteins

Understanding protein-protein interactions is key to elucidating function.[4]

Protocol 3: Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry

  • Cell Lysis: Lyse cells expressing endogenous or tagged this compound under non-denaturing conditions to preserve protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against this compound (or its tag) immobilized on protein A/G beads.

  • Elution and SDS-PAGE: Elute the bound protein complexes and separate them by SDS-PAGE.

  • Mass Spectrometry: Excise protein bands that are unique to the this compound pull-down (compared to a negative control IP) and identify the proteins by LC-MS/MS.

Table 1: Hypothetical Co-Immunoprecipitation/Mass Spectrometry Results for this compound

Prey ProteinGene NameMolecular Weight (kDa)Number of Unique PeptidesFunctional Class
Kinase AKINA8515Signal Transduction
Adaptor BADPB5211Protein Scaffolding
Phosphatase CPHOC489Signal Transduction
Cytoskeletal DCYTD12021Structural Protein

2.2 Functional Assays Based on Perturbation

Modulating the expression level of this compound can reveal its cellular role.

Protocol 4: Gene Knockdown using siRNA

  • siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the this compound mRNA, along with a non-targeting control siRNA.

  • Transfection: Transfect the siRNAs into a relevant cell line.

  • Validation of Knockdown: After 48-72 hours, assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.

  • Phenotypic Analysis: Perform functional assays to assess the consequences of this compound depletion. This could include assays for cell proliferation (e.g., MTT assay), apoptosis (e.g., TUNEL assay), or cell migration (e.g., wound healing assay).

Table 2: Hypothetical Phenotypic Data from this compound Knockdown

AssayControl siRNAsiRNA #1 for this compoundsiRNA #2 for this compoundP-value
Cell Proliferation (Absorbance at 570 nm)1.25 ± 0.080.82 ± 0.060.85 ± 0.07<0.01
Apoptosis (% TUNEL positive cells)4.5 ± 1.215.8 ± 2.116.2 ± 2.5<0.001
Cell Migration (% Wound Closure at 24h)85 ± 5.242 ± 6.845 ± 7.1<0.01

Section 3: Elucidating the this compound Signaling Pathway

Based on the interaction and functional data, a hypothetical signaling pathway can be constructed and tested. For instance, if this compound interacts with a known kinase and its knockdown affects proliferation, it might be part of a growth factor signaling cascade.

Hypothetical Signaling Pathway: this compound acts as a scaffold protein that is recruited to an activated receptor tyrosine kinase (RTK). Upon recruitment, this compound is phosphorylated, creating a docking site for downstream signaling molecules, including Kinase A, which in turn propagates the signal to regulate gene expression and cell proliferation.

Protocol 5: Analysis of Protein Phosphorylation

  • Cell Treatment: Starve cells and then stimulate them with a relevant ligand (e.g., a growth factor) for various time points.

  • Immunoprecipitation: Lyse the cells and perform immunoprecipitation for this compound.

  • Western Blotting: Perform Western blotting on the immunoprecipitated samples using a pan-phosphotyrosine antibody to detect phosphorylation of this compound. Conversely, use a phospho-specific antibody for a downstream target (e.g., phospho-Kinase A) on whole-cell lysates.

Section 4: Visualizations

Diagrams of Workflows and Pathways:

Experimental_Workflow_for_DCH36_06_Characterization InSilico In Silico Analysis (Bioinformatics) Expression Recombinant Expression & Antibody Production InSilico->Expression Guides cloning strategy Localization Subcellular Localization (Immunofluorescence) Expression->Localization Provides antibody tool Interaction Identify Interacting Proteins (Co-IP/Mass Spec) Expression->Interaction Provides antibody tool Localization->Interaction Perturbation Functional Analysis (siRNA Knockdown) Interaction->Perturbation Suggests functional context Pathway Pathway Elucidation (Phosphorylation Assays) Interaction->Pathway Identifies pathway components Perturbation->Pathway Confirms functional role

Caption: A general workflow for the characterization of this compound.

Hypothetical_DCH36_06_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and activates This compound This compound RTK->this compound Recruits and phosphorylates (P) KinaseA Kinase A This compound->KinaseA Binds and activates Downstream Downstream Effectors KinaseA->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Hypothetical signaling pathway involving this compound.

This document provides a strategic and methodological guide for the comprehensive study of the uncharacterized protein this compound. By following these protocols, researchers can systematically uncover its biochemical properties, cellular function, and role in signaling pathways, thereby paving the way for understanding its potential significance in health and disease.

References

Application Notes and Protocols: DCH36_06 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: DCH36_06 in Combination with other Chemotherapy Agents Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

A comprehensive search of scientific literature and clinical trial databases for information on a compound designated "this compound" has yielded no specific results. This designation does not correspond to any known chemotherapy agent or experimental compound in publicly available resources. The following sections provide a generalized framework for approaching the study of a novel compound in combination with other chemotherapy agents, which can be adapted once a recognized agent is identified.

General Principles of Combination Chemotherapy

Combination chemotherapy is a cornerstone of modern oncology, aiming to achieve synergistic or additive anti-tumor effects, overcome or delay the development of drug resistance, and reduce overlapping toxicities. The rationale for combining a novel agent like "this compound" with existing chemotherapies would depend on its mechanism of action. Potential combination strategies include:

  • Targeting different pathways: Combining agents that inhibit distinct and non-overlapping signaling pathways crucial for cancer cell survival and proliferation.

  • Enhancing cytotoxic effects: Using one agent to sensitize cancer cells to the cytotoxic effects of another.

  • Overcoming resistance: Combining a novel agent that can circumvent known resistance mechanisms to a standard chemotherapy drug.

  • Modulating the tumor microenvironment: Utilizing an agent that can alter the tumor microenvironment to enhance the efficacy of another cytotoxic agent.

Hypothetical Signaling Pathway Interactions

To illustrate how a novel agent might be investigated, consider a hypothetical scenario where "this compound" is an inhibitor of a key signaling pathway, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound (Hypothetical) This compound->AKT ChemoAgent Standard Chemotherapy (e.g., Doxorubicin) DNA_Damage DNA Damage ChemoAgent->DNA_Damage DNA_Damage->Apoptosis A Identify Novel Compound (this compound) B Single Agent In Vitro Screening (IC50) A->B C Combination In Vitro Screening (CI) B->C D Mechanism of Action Studies (e.g., Western Blot) C->D E In Vivo Xenograft Studies (Combination Efficacy) C->E F Toxicity and Pharmacokinetic Studies in Animal Models E->F G IND-Enabling Studies F->G

Application Notes and Protocols for Measuring DCH36_06 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to characterizing the enzymatic activity of the putative protein DCH36_06. The protocols outlined below are based on established methods for analyzing helicase and ATPase activity, which are common functions of proteins with domains suggested by the "DCH" nomenclature (potentially DEAD/DEAH-box helicase).

I. Introduction to this compound Activity

This compound is a protein of interest for which the enzymatic activity is yet to be fully characterized. Based on sequence homology or predictive structural analysis, it is hypothesized to possess RNA/DNA helicase activity, which is the unwinding of nucleic acid duplexes, and/or ATPase activity, the hydrolysis of ATP to fuel this process. These activities are crucial in various cellular processes, including DNA replication, repair, recombination, transcription, and RNA metabolism. Therefore, elucidating the specific activities of this compound is a critical step in understanding its biological function and its potential as a therapeutic target.

This document outlines key experimental procedures to measure the putative ATPase and helicase activities of this compound.

II. Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments. These tables are intended to serve as templates for presenting experimental results.

Table 1: Kinetic Parameters of this compound ATPase Activity

ParameterValueUnits
Km (ATP)ValueµM
VmaxValuenmol/min/µg
kcatValuemin-1
kcat/KmValueµM-1min-1

Table 2: this compound Helicase Activity with Different Substrates

SubstrateUnwinding (%)Specific Activity (fmol/min/µg)
5' overhang DNA duplexValueValue
3' overhang DNA duplexValueValue
Blunt-ended DNA duplexValueValue
5' overhang RNA duplexValueValue
3' overhang RNA duplexValueValue
Blunt-ended RNA duplexValueValue

Table 3: IC50 Values of Inhibitors for this compound ATPase Activity

InhibitorIC50Units
Compound AValueµM
Compound BValueµM
Compound CValueµM

III. Experimental Protocols

Protocol 1: Measurement of ATPase Activity

This protocol describes a colorimetric assay to measure the ATPase activity of this compound by quantifying the release of inorganic phosphate (Pi).

A. Principle

The ATPase activity of this compound will be measured using a malachite green-based colorimetric assay. The enzyme hydrolyzes ATP to ADP and inorganic phosphate (Pi). The released Pi forms a complex with malachite green and molybdate, resulting in a colored product that can be quantified by measuring its absorbance at 650 nm.

B. Materials

  • Purified this compound protein

  • ATP solution (100 mM)

  • ATPase reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Malachite green reagent

  • Phosphate standard solution (e.g., KH₂PO₄)

  • 96-well microplate

  • Spectrophotometer

C. Procedure

  • Prepare a phosphate standard curve:

    • Prepare a series of dilutions of the phosphate standard solution in ATPase reaction buffer.

    • Add the malachite green reagent to each dilution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 650 nm.

    • Plot the absorbance values against the known phosphate concentrations to generate a standard curve.

  • Set up the ATPase reaction:

    • In a 96-well plate, prepare the reaction mixture containing ATPase reaction buffer, varying concentrations of ATP, and purified this compound protein.

    • Include a negative control without the enzyme and a control without ATP.

    • Initiate the reaction by adding ATP.

  • Incubate the reaction:

    • Incubate the plate at the optimal temperature for this compound activity (e.g., 37°C) for a specific time period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction and detect phosphate:

    • Stop the reaction by adding the malachite green reagent.

    • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure absorbance:

    • Measure the absorbance of each well at 650 nm using a spectrophotometer.

  • Calculate ATPase activity:

    • Use the phosphate standard curve to determine the amount of Pi released in each reaction.

    • Calculate the specific activity of this compound in terms of nmol of Pi released per minute per microgram of protein.

Protocol 2: Helicase Activity Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to measure the nucleic acid unwinding activity of this compound.

A. Principle

This assay utilizes a double-stranded nucleic acid substrate with a fluorescent label on one strand and a quencher on the complementary strand. In the duplex form, the fluorescence is quenched. Upon unwinding by this compound, the strands separate, leading to an increase in fluorescence that can be measured in real-time.

B. Materials

  • Purified this compound protein

  • Fluorescently labeled helicase substrate (e.g., a DNA or RNA duplex with a 5' or 3' overhang, labeled with FAM and a quencher)

  • Helicase reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 5 mM ATP)

  • ATP solution (100 mM)

  • 96-well black microplate

  • Fluorescence plate reader

C. Procedure

  • Prepare the reaction mixture:

    • In a 96-well black microplate, add the helicase reaction buffer, the fluorescently labeled substrate, and purified this compound protein.

    • Include a negative control without the enzyme and a control without ATP.

  • Initiate the reaction:

    • Initiate the unwinding reaction by adding ATP.

  • Measure fluorescence:

    • Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature for this compound.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity against time.

    • The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

    • Helicase activity can be expressed as the rate of increase in fluorescence per unit of time per amount of enzyme.

Protocol 3: In Vitro Transcription Assay

This protocol is designed to investigate the potential role of this compound in transcription.

A. Principle

This assay measures the synthesis of RNA from a DNA template in vitro. The effect of this compound on the efficiency of transcription can be assessed by adding the purified protein to the reaction. The synthesized RNA can be quantified using radiolabeled nucleotides or by quantitative real-time PCR (qRT-PCR).

B. Materials

  • Purified this compound protein

  • Linear DNA template containing a promoter sequence (e.g., T7, SP6)

  • RNA polymerase (e.g., T7 RNA polymerase)

  • Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP)

  • [α-³²P]UTP (for radioactive detection) or reagents for qRT-PCR

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • RNase inhibitor

C. Procedure

  • Set up the transcription reaction:

    • In a microfuge tube, combine the transcription buffer, DNA template, NTPs (including [α-³²P]UTP if using radioactive detection), RNase inhibitor, and RNA polymerase.

    • In the experimental tube, add purified this compound. In the control tube, add an equivalent volume of storage buffer.

  • Incubate the reaction:

    • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction and purify RNA:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Purify the synthesized RNA using a suitable method (e.g., phenol-chloroform extraction followed by ethanol precipitation or a column-based kit).

  • Quantify the synthesized RNA:

    • Radioactive method: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis and visualize by autoradiography. The amount of incorporated [α-³²P]UTP can be quantified using a phosphorimager.

    • qRT-PCR method: Reverse transcribe the purified RNA to cDNA and then perform qRT-PCR using primers specific to the transcript.

  • Data Analysis:

    • Compare the amount of RNA synthesized in the presence and absence of this compound to determine its effect on transcription.

IV. Visualizations

Diagram 1: this compound Putative Signaling Pathway

DCH36_06_Signaling_Pathway cluster_upstream Upstream Signals cluster_this compound This compound Complex cluster_downstream Downstream Cellular Processes DNA_Damage DNA Damage This compound This compound DNA_Damage->this compound Viral_RNA Viral RNA Viral_RNA->this compound DNA_Repair DNA Repair This compound->DNA_Repair Transcription_Modulation Transcription Modulation This compound->Transcription_Modulation RNA_Metabolism RNA Metabolism This compound->RNA_Metabolism Apoptosis Apoptosis This compound->Apoptosis

Caption: Hypothetical signaling pathways involving this compound.

Diagram 2: Experimental Workflow for ATPase Assay

ATPase_Assay_Workflow Start Start: Prepare Reagents Setup_Reaction Set up Reaction: - this compound - ATP - Reaction Buffer Start->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Stop_Reaction Stop Reaction with Malachite Green Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 650 nm Stop_Reaction->Measure_Absorbance Data_Analysis Data Analysis: Calculate Pi Released Measure_Absorbance->Data_Analysis End End Data_Analysis->End Helicase_Assay_Logic cluster_substrate Substrate State cluster_enzyme Enzyme Action Duplex Duplex Substrate (Fluorescence Quenched) Unwound Unwound Strands (Fluorescence Emitted) Duplex->Unwound is unwound by this compound into This compound This compound ATP_Hydrolysis ATP Hydrolysis This compound->ATP_Hydrolysis ATP_Hydrolysis->Duplex provides energy to

Application of DCH36_06 in Xenograft Models: A Potent p300/CBP Inhibitor for Leukemia Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCH36_06 is a selective and potent small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These epigenetic regulators are crucial for transcriptional activation of a wide array of genes involved in cell proliferation, differentiation, and survival. Dysregulation of p300/CBP activity is strongly implicated in the pathogenesis of various malignancies, including hematological cancers such as leukemia. By inhibiting the catalytic activity of p300/CBP, this compound presents a promising therapeutic strategy to counteract the oncogenic drive in these cancers. Preclinical studies have demonstrated that this compound exhibits strong anti-tumor activity in vivo, particularly in models of leukemia, by inducing cell cycle arrest and apoptosis.

This document provides detailed application notes and protocols for the use of this compound in xenograft models of leukemia, offering a guide for researchers to evaluate its therapeutic efficacy.

Data Presentation

While specific quantitative in vivo data for this compound from publicly available literature is limited, the following table presents representative data from a study on CCS1477 , another potent and selective p300/CBP inhibitor, in a MOLM-16 (Acute Myeloid Leukemia) xenograft model. This data illustrates the expected anti-tumor efficacy of this class of inhibitors.

Treatment GroupDosage and AdministrationMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle ControlOrally, once daily1250-
CCS14775 mg/kg, orally, once daily75040
CCS147710 mg/kg, orally, once daily40068
CCS147720 mg/kg, orally, once daily15088

Note: This data is representative for a p300/CBP inhibitor and is intended to provide an expectation of the potential efficacy of this compound. Actual results for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Establishment of a Leukemia Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model of leukemia in immunodeficient mice.

Materials:

  • Leukemia cell line (e.g., MOLM-13, MV-4-11 for AML)

  • Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old, female

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS

  • Sterile syringes and needles (27-30 gauge)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Culture: Culture leukemia cells in appropriate medium to a sufficient number for inoculation. Ensure cells are in the logarithmic growth phase.

  • Cell Preparation:

    • Harvest the cells and perform a cell count using a hemocytometer and trypan blue to determine viability. Viability should be >95%.

    • Centrifuge the cells and resuspend the pellet in sterile, cold PBS at a concentration of 2 x 10⁷ cells/mL.

    • On ice, mix the cell suspension with an equal volume of Matrigel® (1:1 ratio). This will result in a final concentration of 1 x 10⁷ cells/mL.

  • Animal Inoculation:

    • Anesthetize the mice using an approved method.

    • Using a 27-gauge needle, subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 1 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for general health and tumor development.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

Protocol 2: In Vivo Efficacy Study of this compound

This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in the established leukemia xenograft model.

Materials:

  • Established leukemia xenograft-bearing mice

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

  • Oral gavage needles

  • Digital calipers

  • Analytical balance

Procedure:

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations with the vehicle solution on each day of dosing.

  • Animal Dosing:

    • Randomize mice with established tumors into different treatment groups (e.g., vehicle control, this compound at various doses). A typical group size is 8-10 mice.

    • Administer this compound or vehicle to the mice via oral gavage once daily (or as determined by pharmacokinetic studies). The volume of administration is typically 100 µL per 10 g of body weight.

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice according to institutional guidelines.

    • Excise the tumors and measure their final weight.

    • Tumor tissue can be processed for further analysis (e.g., histopathology, Western blotting, RNA sequencing).

  • Data Analysis:

    • Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each time point.

    • Plot tumor growth curves (mean tumor volume vs. time) for each treatment group.

    • Calculate the percentage of tumor growth inhibition (TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

Mandatory Visualizations

Signaling Pathway of p300/CBP Inhibition by this compound

DCH36_06_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p300_CBP p300/CBP Histones Histones p300_CBP->Histones Acetylation cMyc_Gene c-Myc Gene Histones->cMyc_Gene Transcriptional Activation cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Translation Bcl2_Gene Bcl-2 Gene (Anti-apoptotic) cMyc_Protein->Bcl2_Gene Repression Bax_Gene Bax Gene (Pro-apoptotic) cMyc_Protein->Bax_Gene Activation Bcl2_Protein Bcl-2 Protein Bcl2_Gene->Bcl2_Protein Bax_Protein Bax Protein Bax_Gene->Bax_Protein Mitochondrion Mitochondrion Bcl2_Protein->Mitochondrion Inhibition of Cytochrome c release Bax_Protein->Mitochondrion Stimulation of Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution This compound This compound This compound->p300_CBP Inhibition

Caption: this compound inhibits p300/CBP, leading to reduced c-Myc expression and apoptosis.

Experimental Workflow for this compound Xenograft Study

Xenograft_Workflow start Start cell_culture 1. Leukemia Cell Culture start->cell_culture cell_prep 2. Cell Preparation (Harvest, Count, Resuspend in PBS/Matrigel) cell_culture->cell_prep inoculation 3. Subcutaneous Inoculation into Immunodeficient Mice cell_prep->inoculation tumor_monitoring 4. Tumor Growth Monitoring (Calipers, 2-3 times/week) inoculation->tumor_monitoring randomization 5. Randomization into Groups (Tumor Volume ~100-200 mm³) tumor_monitoring->randomization treatment 6. Treatment Administration (this compound or Vehicle, Daily) randomization->treatment data_collection 7. Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint 8. Study Endpoint (e.g., Day 21) data_collection->endpoint euthanasia 9. Euthanasia and Tumor Excision endpoint->euthanasia analysis 10. Data Analysis (TGI, Statistical Analysis) euthanasia->analysis end End analysis->end

Troubleshooting & Optimization

DCH36_06 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of DCH36_06, a selective p300/CBP inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). By inhibiting p300/CBP, this compound can modulate the acetylation of histone and non-histone proteins, leading to changes in gene expression. This can result in the suppression of cancer cell proliferation, cell cycle arrest, and the induction of apoptosis (programmed cell death).

Q2: What are the general solubility characteristics of this compound?

A2: this compound, being a thiobarbituric acid derivative, is generally expected to have better solubility in organic solvents compared to aqueous solutions. Thiobarbiturate compounds are often sparingly soluble in water. For experimental use, this compound is typically dissolved in organic solvents like DMSO to create a stock solution, which can then be further diluted in aqueous media for cell-based assays or formulated for in vivo studies.

Q3: How should I store this compound and its stock solutions to ensure stability?

A3: For long-term storage, it is recommended to store the solid compound and stock solutions at low temperatures and protected from light. Based on available data for stock solutions, the following storage conditions are suggested:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month (protect from light).

Aqueous solutions of thiobarbiturates are known to be unstable and can decompose over a short period.[1] It is advisable to prepare fresh aqueous dilutions for each experiment from a frozen organic stock solution.

Troubleshooting Guide

Solubility Issues
Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous media (e.g., cell culture medium, PBS). The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Increase the percentage of DMSO in the final solution (ensure the final DMSO concentration is compatible with your experimental system).- Use a solubilizing agent or a formulation approach. For example, a formulation containing PEG300 and Tween-80 has been used to prepare a clear solution for in vivo use.- Consider using β-cyclodextrin, which has been shown to improve the stability and solubility of similar compounds by retarding hydrolysis.[2]
Difficulty dissolving this compound powder. Inappropriate solvent or insufficient solubilization effort.- Use a high-purity, anhydrous organic solvent such as DMSO or ethanol.- Gentle warming and sonication can aid in dissolution.- A patent for similar compounds suggests that stable concentrated solutions can be prepared in parenterally acceptable, water-miscible organic solvents like propylene glycol and ethanol.[1]
Cloudiness or precipitation in the stock solution over time. The compound may be degrading or precipitating out of solution due to temperature fluctuations or exposure to moisture.- Ensure the stock solution is stored at the recommended temperature and tightly sealed to prevent moisture absorption.- Before use, allow the vial to warm to room temperature before opening to minimize condensation.- If precipitation is observed, try to redissolve the compound by gentle warming and vortexing. If it does not redissolve, it may have degraded, and a fresh stock solution should be prepared.
Stability Issues
Issue Possible Cause Troubleshooting Steps
Loss of compound activity in experiments. Degradation of this compound in the experimental setup. Thiobarbituric acid compounds are known to be unstable in aqueous solutions.[1]- Prepare fresh dilutions of this compound in aqueous media for each experiment.- Minimize the time the compound spends in aqueous solution before being added to the experimental system.- For longer-term experiments, consider the stability of the compound under your specific conditions (e.g., pH, temperature, presence of other compounds) and refresh the medium with freshly diluted compound if necessary.
Inconsistent experimental results. Inconsistent preparation or storage of this compound solutions.- Adhere strictly to the recommended storage conditions and handling procedures.- Use a consistent protocol for preparing and diluting the compound for all experiments.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.

Quantitative Data

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationSpecial Conditions
-80°CUp to 6 months-
-20°CUp to 1 monthProtect from light

Table 2: Example Formulations for this compound

Formulation Type Components Resulting Concentration Notes
Clear Solution (for in vivo use) DMSO, PEG300, Tween-80, Saline≥ 2.08 mg/mLThis formulation yields a clear solution.
Suspended Solution (for in vivo use) DMSO, 20% SBE-β-CD in Saline2.08 mg/mLThis formulation results in a suspended solution suitable for oral and intraperitoneal injection.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure: a. Weigh out the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. To aid dissolution, the mixture can be gently warmed and sonicated. d. Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials. e. Store the aliquots at -20°C or -80°C as per the recommended storage guidelines.

Protocol 2: Preparation of a Clear Solution for In Vivo Administration

  • Materials: this compound DMSO stock solution (e.g., 20.8 mg/mL), PEG300, Tween-80, Saline.

  • Procedure (for 1 mL working solution): a. Take 100 µL of the 20.8 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of Saline to bring the final volume to 1 mL and mix well. e. This protocol should yield a clear solution with a this compound concentration of 2.08 mg/mL.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use.

DCH36_06_Signaling_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibition Histones Histones p300_CBP->Histones Acetylation Acetylation Histone Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression MYC_HIF1A Downregulation of MYC, HIF1A, etc. Gene_Expression->MYC_HIF1A Apoptosis_Pathway Apoptosis Pathway Gene_Expression->Apoptosis_Pathway Caspases Caspase Activation Apoptosis_Pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits p300/CBP, leading to altered gene expression and apoptosis.

Experimental_Workflow Start Start: this compound Powder Prep_Stock Prepare DMSO Stock Solution (e.g., 10 mM) Start->Prep_Stock Store_Stock Store Aliquots at -20°C or -80°C Prep_Stock->Store_Stock Dilute Dilute Stock in Aqueous Medium Store_Stock->Dilute Formulate Prepare Formulation (e.g., for injection) Store_Stock->Formulate In_Vitro In Vitro Assay (e.g., Cell Culture) Dilute->In_Vitro Analyze Analyze Results In_Vitro->Analyze In_Vivo In Vivo Study (e.g., Animal Model) Formulate->In_Vivo In_Vivo->Analyze

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Optimizing DCH36_06 Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: Initial searches for the compound "DCH36_06" have not yielded specific information regarding its mechanism of action, established effects on cell lines, or optimized experimental protocols. The information presented below is a generalized framework for optimizing the concentration of a novel compound in cell culture, based on standard laboratory practices. Researchers should adapt these guidelines based on the specific characteristics of their compound of interest once identified.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a new compound like this compound in a cell-based assay?

A1: For a novel compound with unknown potency, it is advisable to start with a broad concentration range to determine its biological activity. A common starting point is a logarithmic or semi-logarithmic dilution series, for instance, from 100 µM down to 1 nM. This wide range helps in identifying the effective concentration window and establishing a dose-response curve.

Q2: How do I determine the optimal incubation time for this compound treatment?

A2: The optimal incubation time is dependent on the compound's mechanism of action and the biological question being addressed. A time-course experiment is recommended. This involves treating cells with a fixed concentration of the compound (a mid-range concentration from your initial dose-response experiment) and assessing the endpoint at various time points (e.g., 6, 12, 24, 48, and 72 hours).

Q3: My cells are showing high levels of toxicity even at low concentrations of the compound. What could be the reason?

A3: Several factors could contribute to high cytotoxicity:

  • Compound Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) might be at a toxic concentration. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for your specific cell line (typically <0.5%).

  • Off-Target Effects: The compound might have off-target effects that induce cell death.

  • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound's mechanism of action.

Q4: I am not observing any effect of the compound on my cells. What should I do?

A4: If you do not observe a response, consider the following:

  • Concentration Range: The effective concentration might be higher than the range you tested. Consider testing up to the millimolar range if solubility allows.

  • Compound Solubility: The compound may not be fully dissolved in the culture medium. Verify solubility and consider using a different solvent or formulation.

  • Incubation Time: The required incubation time to observe an effect might be longer.

  • Endpoint Assay: The chosen assay may not be sensitive enough to detect the specific cellular change induced by the compound. Consider using a more direct or sensitive readout.

  • Cell Line Resistance: The cell line may be resistant to the compound's effects due to intrinsic biological factors.

Troubleshooting Guides

Problem 1: Inconsistent results between experiments.
Potential Cause Troubleshooting Step
Cell Passage Number Use cells within a consistent and low passage number range for all experiments.
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Over-confluent or sparse cultures can respond differently.[1][2]
Compound Stability Prepare fresh dilutions of the compound for each experiment from a frozen stock.
Media and Serum Variability Use the same lot of cell culture media and fetal bovine serum (FBS) for a set of experiments.
Incubation Conditions Ensure consistent temperature, humidity, and CO2 levels in the incubator.
Problem 2: High background signal in the control group.
Potential Cause Troubleshooting Step
Solvent Effects Ensure the vehicle control (solvent alone) is not affecting cell viability or the assay readout. Test a range of solvent concentrations.
Assay Reagent Issues Check the expiration date and proper storage of all assay reagents.
Contamination Test for mycoplasma and other microbial contamination in your cell cultures.

Experimental Protocols

Protocol 1: Determining the IC50 Value using a Cytotoxicity Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound using a commercially available cytotoxicity assay, such as an MTT or LDH release assay.[3][4][5]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound (or compound of interest)

  • Solvent for the compound (e.g., DMSO)

  • 96-well cell culture plates

  • Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay kit)[6]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the compound in complete culture medium. A common starting range is 100 µM to 1 nM. Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Optimizing Cell Seeding Density

Optimizing cell seeding density is crucial for obtaining reproducible results.[1]

Procedure:

  • Seed cells in a 96-well plate at various densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well).

  • Incubate the plates for the intended duration of your experiment (e.g., 48 hours).

  • At the end of the incubation period, assess cell confluence using a microscope.

  • Perform a viability assay (e.g., Trypan Blue exclusion or a metabolic assay) to determine the number of viable cells at each density.

  • Select the seeding density that results in 70-80% confluence at the end of the experiment and is in the exponential growth phase.

Signaling Pathways and Experimental Workflows

As no specific information is available for "this compound," a generalized experimental workflow for compound screening and a hypothetical signaling pathway are presented below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Line Culture seeding Cell Seeding cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation cytotoxicity_assay Cytotoxicity Assay incubation->cytotoxicity_assay data_collection Data Collection cytotoxicity_assay->data_collection ic50_calc IC50 Calculation data_collection->ic50_calc

Caption: A generalized experimental workflow for determining the IC50 of a novel compound.

hypothetical_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

References

Troubleshooting DCH36_06 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for the experimental compound DCH36_06. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and reference data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing highly variable IC50 values in our cell viability assays. What could be the cause?

A1: Inconsistent IC50 values are a common issue that can stem from several sources. The primary factors to investigate are compound solubility, assay conditions, and cell-specific variables.

  • Compound Solubility: this compound has limited solubility in aqueous media. Ensure the compound is fully dissolved in DMSO to create a high-concentration stock (e.g., 10 mM) before preparing serial dilutions in your culture medium. Precipitates, even if not visible, can drastically alter the effective concentration.

  • Serum Concentration: The protein-binding capacity of serum can sequester this compound, reducing its effective concentration. We recommend maintaining a consistent serum percentage across all experiments or, if possible, conducting the assay in low-serum (e.g., 0.5-2%) conditions after an initial cell attachment period.

  • Cell Health and Density: Ensure cells are in the logarithmic growth phase and are seeded at a consistent density. Over-confluent or stressed cells can show altered sensitivity. We recommend performing a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration (e.g., 48-72 hours).

Q2: We are not observing the expected decrease in the phosphorylation of downstream targets (like p-ERK1/2) after this compound treatment in our Western Blots. How can we troubleshoot this?

A2: This suggests a potential issue with the treatment conditions, the compound's activity, or the detection method. Follow this workflow to diagnose the problem:

WB_Troubleshooting start No p-ERK Inhibition Observed check_compound 1. Verify Compound Integrity - Use a fresh aliquot - Confirm stock concentration start->check_compound check_treatment 2. Optimize Treatment Conditions - Perform a time-course (e.g., 15, 30, 60, 120 min) - Perform a dose-response (e.g., 0.1x to 10x IC50) check_compound->check_treatment If issue persists check_lysate 3. Validate Lysate & Protocol - Use fresh lysis buffer with phosphatase inhibitors - Run a positive control (e.g., EGF-stimulated cells) check_treatment->check_lysate If issue persists check_wb 4. Check Western Blot Protocol - Verify antibody performance - Ensure proper transfer and exposure check_lysate->check_wb If issue persists success Problem Resolved check_wb->success

Caption: Workflow for troubleshooting lack of p-ERK inhibition.

Key recommendations include:

  • Time Course: The peak of pathway inhibition may be transient. A time-course experiment is critical to identify the optimal treatment duration.

  • Positive Control: Use a known activator of the pathway (e.g., EGF, FGF) to ensure the cells are responsive and your detection system for the phosphorylated target is working correctly.

  • Phosphatase Inhibitors: Always include fresh phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins during sample preparation.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a potent and selective ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2, leading to the downstream suppression of signaling through the MAPK/ERK pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response DCH3606 This compound DCH3606->MEK

Caption: this compound inhibits the MAPK pathway at MEK1/2.

Reference Data & Tables

For reproducible results, please refer to the following reference data generated in our validation studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines (72h Viability Assay)

Cell LineCancer TypeSeeding Density (cells/well)Recommended Serum %Mean IC50 (nM)Std. Deviation (nM)
A-375Melanoma3,0005%8.51.2
HT-29Colorectal5,00010%15.22.5
HCT116Colorectal4,00010%12.81.9
MCF-7Breast6,00010%150.722.4
HeLaCervical4,0005%98.315.6

Table 2: Recommended Western Blot Conditions

Target ProteinPrimary Antibody (Vendor, Cat#)DilutionSecondary Antibody
p-ERK1/2 (T202/Y204)Cell Signaling, #43701:2000Anti-rabbit HRP
Total ERK1/2Cell Signaling, #46951:2000Anti-rabbit HRP
Beta-ActinSigma-Aldrich, A54411:5000Anti-mouse HRP

Experimental Protocols

Protocol 1: Cell Viability Measurement using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at the density specified in Table 1 and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 2X working concentration serial dilution series in complete growth medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the corresponding wells (final volume 200 µL, final DMSO concentration <0.1%). Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for p-ERK1/2 Inhibition

  • Cell Culture and Treatment: Seed 1-2 million cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells overnight if required. Pre-treat with this compound (e.g., at 1x, 5x, and 10x IC50) for 2 hours.

  • Stimulation (Positive Control): Stimulate the cells with a known activator (e.g., 50 ng/mL EGF) for 15 minutes. Include an unstimulated, vehicle-treated control.

  • Lysis: Immediately place the plate on ice, wash wells with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C, following the dilutions in Table 2.

  • Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To detect total ERK or a loading control, strip the membrane and re-probe with the appropriate primary antibody.

Technical Support Center: DCH36_06

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound, "DCH36_06," as no public data exists for a compound with this designation. The content is generated based on established principles of gene-editing technologies and is for illustrative purposes only.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with this compound, a novel CRISPR-based gene-editing tool.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a high-fidelity Cas9 nuclease variant designed for therapeutic gene editing. It functions as part of a ribonucleoprotein (RNP) complex with a guide RNA (gRNA) to introduce precise double-strand breaks (DSBs) at a specific genomic locus. The cellular DNA repair machinery then corrects the break, leading to gene knockout or, if a DNA template is supplied, gene correction.

Q2: What are the potential off-target effects of this compound?

While this compound is engineered for high specificity, off-target effects can occur when the RNP complex binds to and cleaves unintended genomic sites that have high sequence similarity to the on-target site.[1][2] These off-target mutations can include insertions, deletions, and single nucleotide variants (SNVs), potentially leading to disruption of gene function or regulation.[2]

Q3: How can I minimize off-target effects when using this compound?

Minimizing off-target effects is crucial for the safe and effective use of this compound. Key strategies include:

  • gRNA Design: Utilize bioinformatics tools to design gRNAs with minimal predicted off-target sites.

  • Dose Optimization: Titrate the concentration of the this compound RNP to the lowest effective dose.

  • Delivery Method: Employ delivery systems, such as electroporation, that provide transient expression of the editing machinery.[3]

Q4: What methods are recommended for detecting off-target effects of this compound?

A comprehensive off-target analysis should include both in silico prediction and experimental validation. Recommended experimental methods include:

  • GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing): This method captures and sequences genomic sites of double-strand breaks.

  • Digenome-seq (Digested genome sequencing): This in vitro method uses purified genomic DNA to identify sites cleaved by the nuclease.[4]

  • Next-Generation Sequencing (NGS) of predicted off-target sites: This targeted approach provides high-resolution analysis of specific potential off-target loci.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High frequency of off-target mutations 1. Suboptimal gRNA design.2. High concentration of this compound RNP.3. Prolonged expression of the nuclease.1. Redesign gRNA using updated prediction tools.2. Perform a dose-response curve to determine the minimal effective concentration.3. Use a delivery method that ensures transient expression, such as RNP electroporation.
Low on-target editing efficiency 1. Inefficient gRNA.2. Poor delivery of the RNP complex.3. Cell type is difficult to transfect.1. Test multiple gRNAs for the target site.2. Optimize delivery parameters (e.g., electroporation voltage, pulse width).3. Consider using viral vectors for delivery if transient expression is not a priority and for hard-to-transfect cells.
Discrepancy between predicted and observed off-target sites 1. In silico prediction models may not fully capture the in vivo chromatin state.2. The reference genome used for prediction may have variations compared to the experimental cell line.1. Utilize cell-based off-target detection methods like GUIDE-seq for a more accurate assessment.2. Sequence the genome of the experimental cell line to confirm the sequence of potential off-target sites.

Quantitative Data Summary: Off-Target Analysis of this compound

The following table summarizes hypothetical off-target analysis data for this compound targeting the HBB gene in two different cell lines. Off-target sites were identified using GUIDE-seq and quantified by targeted deep sequencing.

Cell LineOn-Target Editing Efficiency (%)Number of Confirmed Off-Target SitesOff-Target Mutation Frequency Range (%)
K562 92.530.01 - 0.15
HSPCs 85.250.02 - 0.21

Experimental Protocols

GUIDE-seq Protocol for Off-Target Profiling of this compound

This protocol outlines the key steps for performing GUIDE-seq to identify genome-wide off-target cleavage events of this compound.

  • Cell Preparation and Transfection:

    • Culture cells to the appropriate density.

    • Co-transfect cells with the this compound RNP and a double-stranded oligodeoxynucleotide (dsODN) tag.

  • Genomic DNA Extraction:

    • At 48-72 hours post-transfection, harvest cells and extract high-molecular-weight genomic DNA.

  • Library Preparation:

    • Fragment the genomic DNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library using primers specific to the dsODN tag and the sequencing adapter.

  • Sequencing and Data Analysis:

    • Perform paired-end sequencing on an Illumina platform.

    • Align reads to the reference genome and identify unique integration sites of the dsODN tag, which correspond to sites of DNA cleavage.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Signal Kinase_B Kinase_B Kinase_A->Kinase_B TF_Inactive Transcription Factor (Inactive) Kinase_B->TF_Inactive Phosphorylation TF_Active Transcription Factor (Active) TF_Inactive->TF_Active Target_Gene Target Gene Expression TF_Active->Target_Gene Off_Target_Gene Potential Off-Target Gene TF_Active->Off_Target_Gene Off-target binding

Caption: Hypothetical signaling pathway potentially affected by an off-target mutation.

Experimental_Workflow Cell_Culture 1. Cell Culture Transfection 2. Transfect with this compound RNP and dsODN tag Cell_Culture->Transfection gDNA_Extraction 3. Genomic DNA Extraction Transfection->gDNA_Extraction Library_Prep 4. GUIDE-seq Library Preparation gDNA_Extraction->Library_Prep Sequencing 5. Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (Off-target identification) Sequencing->Data_Analysis

Caption: Experimental workflow for GUIDE-seq off-target analysis.

Troubleshooting_Logic Start High Off-Target Effects? Check_gRNA Is gRNA Design Optimal? Start->Check_gRNA Optimize_Dose Is RNP Dose Optimized? Check_gRNA->Optimize_Dose Yes Redesign_gRNA Redesign gRNA Check_gRNA->Redesign_gRNA No Check_Delivery Is Delivery Method Transient? Optimize_Dose->Check_Delivery Yes Titrate_Dose Titrate RNP Concentration Optimize_Dose->Titrate_Dose No Solution Problem Resolved Check_Delivery->Solution Yes Change_Delivery Switch to RNP Electroporation Check_Delivery->Change_Delivery No Redesign_gRNA->Start Titrate_Dose->Start Change_Delivery->Start

Caption: Logical diagram for troubleshooting high off-target effects.

References

Technical Support Center: Improving the In Vivo Efficacy of DCH36_06

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the in vivo efficacy of DCH36_06, a novel inhibitor of the CDC42 signaling pathway.

Frequently Asked Questions (FAQs)

Question IDQuestionAnswer
This compound-FAQ-001 What is the mechanism of action for this compound? This compound is a potent and selective inhibitor of Cell Division Cycle 42 (CDC42), a small GTPase that plays a critical role in cell proliferation, migration, and invasion. By inhibiting CDC42, this compound disrupts downstream signaling pathways, such as the PAK-mediated cascade, leading to cell cycle arrest and apoptosis in cancer cells.[1]
This compound-FAQ-002 What are the recommended tumor models for evaluating this compound in vivo? Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models using cancer cell lines with known CDC42 pathway activation are recommended.[1] The selection of the model should be guided by the specific cancer type being investigated and the expression levels of CDC42 and its downstream effectors.
This compound-FAQ-003 What is the optimal route of administration and dosing regimen for this compound in preclinical models? The optimal route and regimen are model-dependent and should be determined through pharmacokinetic (PK) and pharmacodynamic (PD) studies. Based on preclinical studies with similar compounds, oral gavage or intraperitoneal injection are common routes of administration. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and optimal biological dose.[2]
This compound-FAQ-004 How can I assess the target engagement of this compound in vivo? Target engagement can be assessed by measuring the inhibition of downstream effectors of CDC42, such as phosphorylated PAK (p-PAK), in tumor tissue samples collected from treated animals. Immunohistochemistry (IHC) or Western blotting are suitable methods for this analysis.
This compound-FAQ-005 What are the known off-target effects or toxicities associated with this compound? Preclinical toxicology studies are ongoing. Potential on-target toxicities may include effects on normal tissues with high cell turnover, such as the gastrointestinal tract and hematopoietic system.[3] Close monitoring of animal body weight, clinical signs, and hematological parameters is crucial during in vivo studies.

Troubleshooting Guide

Issue IDProblemPotential Cause(s)Suggested Solution(s)
This compound-TSG-001 Lack of significant tumor growth inhibition. - Suboptimal dosing or dosing frequency.- Poor bioavailability of the compound.- Inappropriate tumor model.- Intrinsic or acquired resistance to this compound.- Perform a dose-escalation study to find the MTD.[2]- Optimize the formulation to improve solubility and absorption.- Screen additional cell lines or PDX models to identify sensitive models.- Investigate mechanisms of resistance, such as mutations in CDC42 or upregulation of bypass signaling pathways.
This compound-TSG-002 High variability in tumor response among animals in the same treatment group. - Inconsistent drug administration.- Heterogeneity of the tumor xenografts.- Differences in individual animal metabolism.- Ensure consistent and accurate dosing technique.- Use a larger group size to account for variability.- For subcutaneous models, ensure consistent tumor implantation technique and location.
This compound-TSG-003 Significant weight loss or other signs of toxicity in treated animals. - Dosing is above the MTD.- Off-target toxicity.- Reduce the dose or dosing frequency.- Perform a comprehensive toxicology study to identify the affected organs and potential mechanisms of toxicity.[4]
This compound-TSG-004 Difficulty in formulating this compound for in vivo administration. - Poor solubility of the compound in standard vehicles.- Conduct formulation screening with various pharmaceutically acceptable excipients and vehicles (e.g., cyclodextrins, PEG, Tween 80).- Consider alternative formulation strategies such as nanoformulations.[4]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the study.

  • Dose Groups: Prepare at least five dose groups of this compound and a vehicle control group (n=3-5 mice per group). Doses should be selected based on preliminary in vitro cytotoxicity data.

  • Administration: Administer this compound or vehicle daily for 14 consecutive days via the intended clinical route (e.g., oral gavage).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than 10-15% body weight loss or any signs of severe toxicity.

  • Data Analysis: Record and plot the mean body weight change for each group over the study period.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model
  • Cell Culture: Culture a CDC42-dependent cancer cell line (e.g., a pancreatic or colon cancer cell line) under standard conditions.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment: Administer this compound at the predetermined optimal dose and schedule. The control group receives the vehicle.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Data Collection: Measure tumor volume and body weight twice weekly. At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., IHC for p-PAK).

  • Data Analysis: Plot the mean tumor volume and body weight for each group over time. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnit
Cmax (Maximum Concentration) 1500ng/mL
Tmax (Time to Cmax) 2hours
AUC (Area Under the Curve) 7500ng*h/mL
t1/2 (Half-life) 6hours
Bioavailability (Oral) 45%

Table 2: Example In Vivo Efficacy Data for this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 01250--2
This compound 2562550-5
This compound 50312.575-8

Visualizations

DCH36_06_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor CDC42_GDP CDC42-GDP (Inactive) Receptor->CDC42_GDP GEF Activation CDC42_GTP CDC42-GTP (Active) CDC42_GDP->CDC42_GTP CDC42_GTP->CDC42_GDP GAP Inactivation PAK PAK CDC42_GTP->PAK This compound This compound This compound->CDC42_GTP Downstream_Effectors Downstream Effectors PAK->Downstream_Effectors Proliferation_Migration Cell Proliferation & Migration Downstream_Effectors->Proliferation_Migration

Caption: this compound inhibits the active form of CDC42, blocking downstream signaling.

In_Vivo_Efficacy_Workflow cluster_preclinical Preclinical Phase Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment with This compound or Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis

Caption: Workflow for assessing the in vivo efficacy of this compound in xenograft models.

Troubleshooting_Logic Start Start: Lack of Efficacy Check_Dose Is Dose Optimal? Start->Check_Dose Dose_Escalation Perform Dose Escalation Study Check_Dose->Dose_Escalation No Check_Bioavailability Is Bioavailability Adequate? Check_Dose->Check_Bioavailability Yes Dose_Escalation->Check_Dose Reformulate Optimize Formulation Check_Bioavailability->Reformulate No Check_Model Is Tumor Model Appropriate? Check_Bioavailability->Check_Model Yes Reformulate->Check_Bioavailability Screen_Models Screen Alternative Models Check_Model->Screen_Models No Investigate_Resistance Investigate Resistance Mechanisms Check_Model->Investigate_Resistance Yes Screen_Models->Check_Model

Caption: A logical approach to troubleshooting the lack of in vivo efficacy for this compound.

References

Technical Support Center: Investigating Mechanisms of Drug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers: The specific topic "DCH36_06 resistance mechanisms in cancer cells" did not yield specific public data. Therefore, this technical support center provides comprehensive guidance on the general and widely applicable principles and techniques for investigating drug resistance mechanisms in cancer cells. The protocols, FAQs, and troubleshooting guides are designed to be broadly relevant to researchers, scientists, and drug development professionals in the field of oncology.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental concepts of cancer drug resistance.

Q1: What are the primary mechanisms of drug resistance in cancer cells?

A1: Cancer cells can develop resistance to therapeutic agents through a variety of mechanisms. These are broadly categorized as:

  • Altered Drug Transport: Increased efflux (pumping out) of drugs from the cell, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein, reduces the intracellular drug concentration.[1][2][3]

  • Drug Target Modification: Mutations or alterations in the molecular target of the drug can prevent the drug from binding effectively.[4]

  • Drug Inactivation: Cancer cells may develop the ability to metabolize or inactivate the drug, rendering it ineffective.[3]

  • Activation of Alternative Signaling Pathways: Cells can bypass the effects of a targeted therapy by activating other survival pathways.

  • Enhanced DNA Repair: Increased capacity to repair DNA damage caused by chemotherapeutic agents can lead to cell survival.[3]

  • Inhibition of Apoptosis: Cancer cells can evade programmed cell death (apoptosis) that is normally induced by anticancer drugs.[4]

Q2: What is the difference between intrinsic and acquired resistance?

A2:

  • Intrinsic Resistance: This refers to the pre-existing resistance of cancer cells to a particular therapy without any prior exposure to the drug. This can be due to the inherent genetic makeup of the tumor cells.[5][6]

  • Acquired Resistance: This type of resistance develops during or after treatment with a therapeutic agent. Initially sensitive cancer cells evolve mechanisms to survive and proliferate despite the presence of the drug.[5][6][7]

Q3: How does the tumor microenvironment (TME) contribute to drug resistance?

A3: The TME, which includes stromal cells, immune cells, and the extracellular matrix, can promote drug resistance through various mechanisms such as:

  • Creating a hypoxic (low oxygen) environment.

  • Altering the pH of the surrounding area.

  • Secreting growth factors and cytokines that promote cancer cell survival.

  • Facilitating interactions between cancer cells and stromal cells that confer resistance.

Q4: What is multidrug resistance (MDR)?

A4: Multidrug resistance is a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs.[5] This is often associated with the overexpression of ABC transporters that can efflux multiple types of drugs from the cell.[2]

Troubleshooting Guides

This section provides practical advice for common experimental challenges in a question-and-answer format.

Q: My cancer cell line is showing unexpected resistance to a novel compound. What are the initial steps to investigate the mechanism?

A:

  • Confirm Resistance: First, ensure the resistance is genuine by repeating the cell viability assay (e.g., MTT assay) with a freshly prepared compound stock and carefully controlled experimental conditions. Include positive and negative control cell lines if available.

  • Assess Drug Accumulation: A common mechanism of resistance is reduced intracellular drug concentration. You can investigate this by measuring the uptake of a fluorescent analog of your compound or by using techniques like HPLC or mass spectrometry to quantify the intracellular drug levels.

  • Investigate ABC Transporters: Overexpression of ABC transporters is a frequent cause of multidrug resistance. You can perform a Western blot to check the expression levels of common transporters like P-glycoprotein (MDR1), MRP1, and BCRP.[2] An ABC transporter activity assay can also be used to see if the resistance is reversible with known inhibitors.

  • Check for Target Alterations: If your compound has a known molecular target, sequence the gene encoding the target protein in your resistant cell line to check for mutations that might prevent drug binding.

  • Analyze Signaling Pathways: Use techniques like Western blotting or phospho-protein arrays to see if alternative survival pathways are activated in the resistant cells compared to the sensitive parental cells.

Q: My MTT assay results for cell viability are inconsistent. What are some common pitfalls?

A:

  • Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells. Overly confluent or sparse wells will give variable results.

  • Incubation Time: The incubation time with the MTT reagent can affect the results. Optimize this time for your specific cell line (typically 1-4 hours).[8]

  • Incomplete Solubilization: The formazan crystals must be completely dissolved before reading the absorbance. Ensure thorough mixing and allow sufficient time for solubilization.

  • Phenol Red and Serum Interference: The phenol red in some culture media and components in serum can interfere with absorbance readings. Use a background control (media with MTT but no cells) to subtract the background absorbance.

  • Metabolic Activity vs. Cell Number: The MTT assay measures metabolic activity, which is generally proportional to cell number. However, some compounds can affect mitochondrial activity without killing the cells, leading to misleading results. Consider complementing your MTT assay with a direct cell counting method like Trypan Blue exclusion.

Q: I am not observing efficient knockdown of my target gene using siRNA. What should I check?

A:

  • Transfection Efficiency: First, confirm that your transfection protocol is working efficiently for your cell line. You can do this by transfecting a fluorescently labeled control siRNA and observing the cells under a microscope.[9]

  • siRNA Quality and Concentration: Ensure that your siRNA is not degraded and is used at the optimal concentration. You may need to perform a dose-response experiment to determine the most effective concentration for your target.[10]

  • Time Course: The timing of target knockdown and subsequent analysis is crucial. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the point of maximum knockdown.[]

  • Validation of Knockdown: Always validate the knockdown at both the mRNA level (using qPCR) and the protein level (using Western blot).[] A reduction in mRNA does not always translate to a significant decrease in protein levels, especially for long-lived proteins.

  • Cell Health: Transfection reagents can be toxic to some cell lines. Ensure that the cells are healthy and subconfluent at the time of transfection.[10]

Data Presentation

Table 1: Key Genes and Proteins in Cancer Drug Resistance
Gene/ProteinFunctionAssociated Cancers
ABC Transporters
ABCB1 (MDR1/P-gp)Drug efflux pumpOvarian, Breast, Lung, Colon
ABCC1 (MRP1)Drug efflux pumpLung, Breast, Prostate
ABCG2 (BCRP)Drug efflux pumpBreast, Colon, Leukemia
DNA Repair
BRCA1/BRCA2DNA double-strand break repairBreast, Ovarian, Prostate
PARP1DNA single-strand break repairBreast, Ovarian
Apoptosis Regulation
BCL2Anti-apoptotic proteinLeukemia, Lymphoma, Breast
TP53Tumor suppressor, apoptosis regulatorVarious cancers
Drug Target Alterations
EGFRTyrosine kinaseLung, Colorectal
BCR-ABLFusion protein with kinase activityChronic Myeloid Leukemia
Table 2: Common Inhibitors Used in Drug Resistance Studies
InhibitorTarget(s)Typical Use in Resistance Studies
VerapamilP-glycoprotein (MDR1)Reversing MDR mediated by P-gp
MK-571MRP1Reversing MDR mediated by MRP1
Ko143BCRPReversing MDR mediated by BCRP
OlaparibPARP enzymesSensitizing BRCA-mutated cells to DNA-damaging agents
VenetoclaxBCL-2Overcoming resistance to apoptosis

Experimental Protocols

Protocol 1: Assessing Cell Viability and Drug Resistance with MTT Assay

This protocol is a standard colorimetric assay for measuring cellular metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (parental and potentially resistant)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[12]

  • Drug Treatment: Treat the cells with a range of concentrations of the therapeutic agent. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for a duration relevant to the drug's mechanism of action (typically 24-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[8]

  • Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 (half-maximal inhibitory concentration) value. An increase in the IC50 value in a cell line indicates resistance.

Protocol 2: Measuring ABC Transporter Activity

This protocol describes a fluorescent dye efflux assay to measure the activity of ABC transporters.

Materials:

  • Cancer cell lines

  • Fluorescent substrate for ABC transporters (e.g., Calcein-AM, Rhodamine 123)

  • ABC transporter inhibitor (e.g., Verapamil for P-gp)

  • Flow cytometer or fluorescence plate reader

Methodology:

  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer.

  • Inhibitor Pre-incubation: Pre-incubate one set of cells with an ABC transporter inhibitor for 30-60 minutes.

  • Dye Loading: Add the fluorescent substrate to both inhibitor-treated and untreated cells and incubate to allow for dye uptake.

  • Efflux Period: Wash the cells to remove excess dye and incubate them in a dye-free medium to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

  • Data Analysis: A higher fluorescence signal in the inhibitor-treated cells compared to the untreated cells indicates active efflux by the targeted ABC transporter.

Protocol 3: Western Blot for Resistance-Associated Proteins

This protocol is used to detect and quantify the expression levels of specific proteins involved in drug resistance.[13]

Materials:

  • Cell lysates from sensitive and resistant cancer cells

  • SDS-PAGE gels

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., P-gp, BCL-2) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Protein Extraction: Lyse cells to extract total protein and determine the protein concentration.[14]

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[15]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[13]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[14]

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between sensitive and resistant cells.

Protocol 4: Gene Knockdown using siRNA to Investigate its Role in Resistance

This protocol describes how to use small interfering RNA (siRNA) to temporarily silence a target gene to assess its role in drug resistance.[]

Materials:

  • Cancer cell line

  • siRNA targeting the gene of interest and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)[9]

  • Antibiotic-free and serum-free medium

Methodology:

  • Cell Seeding: Seed cells in antibiotic-free medium so they are 60-80% confluent at the time of transfection.[10]

  • siRNA-Lipid Complex Formation: Dilute the siRNA and the transfection reagent separately in serum-free medium, then combine and incubate to allow for complex formation.[10]

  • Transfection: Add the siRNA-lipid complexes to the cells and incubate for 5-7 hours.[10]

  • Medium Change: Add normal growth medium and continue to incubate.

  • Validation of Knockdown: After 24-72 hours, harvest the cells to validate the knockdown of the target gene at the mRNA (qPCR) and protein (Western blot) levels.[]

  • Functional Assay: Following confirmation of knockdown, perform a cell viability assay (e.g., MTT) with the therapeutic agent to determine if silencing the target gene sensitizes the cells to the drug.

Mandatory Visualizations

G Generalized Signaling Pathways in Drug Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drug_Efflux Drug Efflux (e.g., ABC Transporters) Receptor Drug Target (e.g., EGFR) Signaling_Pathways Alternative Survival Pathways (e.g., PI3K/Akt) Receptor->Signaling_Pathways Signal Blocked Drug_Inactivation Drug Inactivation Apoptosis_Inhibition Apoptosis Inhibition (e.g., up-regulation of BCL2) Signaling_Pathways->Apoptosis_Inhibition Promotes Survival Cell_Survival Cell_Survival Signaling_Pathways->Cell_Survival DNA_Repair Enhanced DNA Repair DNA_Repair->Apoptosis_Inhibition Prevents Apoptosis Apoptosis_Inhibition->Cell_Survival Cell Survival & Resistance Drug Anticancer Drug Drug->Drug_Efflux Pumped out Drug->Receptor Binds/Inhibits Drug->Drug_Inactivation Metabolized Drug->DNA_Repair Induces Damage

Caption: Generalized signaling pathways involved in cancer drug resistance.

G Experimental Workflow for Investigating Drug Resistance cluster_efflux Hypothesis 1: Drug Efflux cluster_target Hypothesis 2: Target Alteration start Observe Drug Resistance in Cancer Cell Line ic50 Confirm Resistance (e.g., MTT Assay, IC50 determination) start->ic50 hypothesis Formulate Hypothesis (e.g., efflux, target mutation) ic50->hypothesis western_abc Western Blot for ABC Transporters hypothesis->western_abc Test Efflux sequencing Sequence Target Gene hypothesis->sequencing Test Target activity_assay ABC Transporter Activity Assay western_abc->activity_assay functional_validation Functional Validation? activity_assay->functional_validation western_target Western Blot for Target Expression sequencing->western_target western_target->functional_validation functional_validation->hypothesis No, revise hypothesis knockdown siRNA/CRISPR Knockdown of Resistance Gene functional_validation->knockdown Yes resensitize Re-test Drug Sensitivity (MTT Assay) knockdown->resensitize conclusion Identify Resistance Mechanism resensitize->conclusion

Caption: A typical experimental workflow for investigating drug resistance mechanisms.

G Logical Framework for Combination Therapy cluster_pathways Cellular Processes CancerCell Cancer Cell PathwayA Survival Pathway A CancerCell->PathwayA PathwayB Survival Pathway B CancerCell->PathwayB DrugEfflux Drug Efflux Pump CancerCell->DrugEfflux Apoptosis Apoptosis PathwayA->Apoptosis Leads to PathwayB->Apoptosis Leads to DrugA Drug A DrugA->PathwayA Inhibits DrugB Drug B DrugB->PathwayB Inhibits InhibitorC Inhibitor C InhibitorC->DrugEfflux Inhibits

Caption: The logic of using combination therapy to overcome resistance.

References

How to minimize DCH36_06 toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the hypothesis that DCH36_06 is a modulator of the CD36 receptor, as no direct public information on "this compound" is available. The guidance provided is based on the known functions of CD36 and general principles of toxicology in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of toxicity for a CD36 modulator like this compound?

A1: The toxicity of a CD36 modulator would likely stem from its influence on the diverse physiological roles of the CD36 receptor. CD36 is a scavenger receptor involved in fatty acid uptake, immune regulation, angiogenesis, and apoptosis.[1][2] Modulation of these pathways could lead to adverse effects. For instance, interfering with fatty acid metabolism could potentially lead to lipotoxicity in non-adipose tissues. Altering the immune response could result in immunosuppression or autoimmune-like reactions. Inhibition of angiogenesis, while beneficial in cancer, could impair wound healing and tissue repair.[1][2]

Q2: What are the common signs of toxicity to monitor in animal models treated with a CD36 modulator?

A2: Common signs of toxicity to monitor in animal models include changes in body weight, food and water consumption, and overall behavior (e.g., lethargy, agitation). More specific signs related to CD36 modulation could include metabolic changes (e.g., altered blood glucose or lipid levels), signs of liver or kidney damage (detectable through blood biochemistry), and immunological reactions.

Q3: Are there any known strategies to mitigate the toxicity of CD36 modulators?

A3: While specific strategies for this compound are not documented, general approaches to mitigate drug toxicity can be applied. These include optimizing the dosing regimen (e.g., dose reduction, altered frequency of administration), co-administration of agents that counteract the toxic effects, and formulation strategies to alter the pharmacokinetic and biodistribution profile of the compound. For a CD36 modulator, dietary modifications might also be a relevant strategy to explore.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality at Predicted Therapeutic Doses
Potential Cause Troubleshooting Step Expected Outcome
Acute Toxicity Perform a dose-range finding study with smaller dose escalations.Establishment of the maximum tolerated dose (MTD) and a safer starting dose for efficacy studies.
Off-Target Effects Conduct in vitro profiling of this compound against a panel of receptors and enzymes.Identification of any off-target activities that may contribute to toxicity.
Vehicle Toxicity Administer the vehicle alone to a control group of animals.Determination if the vehicle is contributing to the observed toxicity.
Issue 2: Significant Weight Loss and Reduced Food Intake in Treated Animals
Potential Cause Troubleshooting Step Expected Outcome
Metabolic Disruption Analyze blood glucose and lipid profiles of treated animals.Understanding of the metabolic impact of this compound.
Gastrointestinal Toxicity Perform histological analysis of the gastrointestinal tract.Identification of any gut-related pathology.
Central Nervous System Effects Conduct a functional observational battery to assess neurological function.Assessment of potential centrally-mediated effects on appetite and behavior.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for this compound-Induced Toxicity

Dose (mg/kg) Observed Toxicity % Mortality
1No observable adverse effects0%
5Mild lethargy, 5% weight loss0%
10Moderate lethargy, 15% weight loss, elevated liver enzymes20%
20Severe lethargy, >20% weight loss, significant liver damage80%

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound in Mice
  • Animal Model: C57BL/6 mice, 8-10 weeks old, male and female.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)

    • Group 2: 1 mg/kg this compound

    • Group 3: 5 mg/kg this compound

    • Group 4: 10 mg/kg this compound

    • Group 5: 20 mg/kg this compound

  • Administration: Oral gavage, once daily for 7 days.

  • Monitoring:

    • Body weight and clinical signs (daily).

    • Food and water intake (daily).

    • At day 7, collect blood for complete blood count and serum biochemistry.

    • Perform necropsy and collect major organs for histological analysis.

  • Endpoint: Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Protocol 2: Assessment of this compound-Induced Hepatotoxicity
  • Animal Model: Balb/c mice, 8-10 weeks old, male.

  • Groups:

    • Group 1: Vehicle control

    • Group 2: this compound at MTD

    • Group 3: this compound at MTD + N-acetylcysteine (NAC) as a potential mitigating agent.

  • Administration:

    • This compound administered orally once daily.

    • NAC administered intraperitoneally 2 hours prior to this compound.

  • Monitoring:

    • Collect blood at 6, 24, and 48 hours post-dosing for measurement of ALT and AST.

    • At 48 hours, euthanize animals and collect liver tissue for histological analysis (H&E staining) and measurement of oxidative stress markers (e.g., glutathione levels, lipid peroxidation).

  • Endpoint: Evaluate the potential of NAC to mitigate this compound-induced liver injury.

Visualizations

DCH36_06_Toxicity_Pathway This compound This compound CD36 CD36 Receptor This compound->CD36 Modulates FattyAcid Fatty Acid Uptake CD36->FattyAcid Regulates Immune Immune Modulation CD36->Immune Regulates Angiogenesis Angiogenesis CD36->Angiogenesis Regulates Lipotoxicity Lipotoxicity FattyAcid->Lipotoxicity Immuno_Effects Adverse Immune Effects Immune->Immuno_Effects Angio_Inhibition Impaired Healing Angiogenesis->Angio_Inhibition

Caption: Potential toxicity pathways of a CD36 modulator.

Experimental_Workflow cluster_dose_finding Dose-Range Finding cluster_mitigation Toxicity Mitigation Study Dose_Groups Establish Dose Groups (Vehicle, 1, 5, 10, 20 mg/kg) Daily_Dosing Daily Dosing (7 days) Dose_Groups->Daily_Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Daily_Dosing->Monitoring Endpoint_Dose Terminal Endpoint (Bloods, Histology) Monitoring->Endpoint_Dose MTD Determine MTD Endpoint_Dose->MTD Mitigation_Groups Establish Groups (Vehicle, this compound, this compound + Mitigator) MTD->Mitigation_Groups Inform Dose Selection Treatment Treatment Administration Mitigation_Groups->Treatment Timepoints Monitor at Multiple Timepoints Treatment->Timepoints Endpoint_Mitigation Terminal Endpoint (Biomarkers, Histology) Timepoints->Endpoint_Mitigation Evaluation Evaluate Mitigating Effect Endpoint_Mitigation->Evaluation

References

Refining DCH36_06 treatment protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel histone deacetylase (HDAC) inhibitor, DCH36_06.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Class I histone deacetylases (HDACs). By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones, leading to a state of hyperacetylation. This, in turn, results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.

Q2: What are the recommended cell lines for initial this compound screening?

A2: We recommend starting with cell lines known to be sensitive to HDAC inhibitors, such as the human colon cancer cell line HCT116 and the human breast cancer cell line MCF-7. It is also advisable to include a control cell line with known resistance to HDAC inhibitors to establish a therapeutic window.

Q3: What is the optimal concentration range for this compound in in vitro experiments?

A3: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific cell line.

Q4: What are the known off-target effects of this compound?

A4: While this compound is designed for high selectivity towards Class I HDACs, potential off-target effects on other zinc-dependent enzymes should not be ruled out. We recommend performing counter-screening assays if unexpected cellular phenotypes are observed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: High variability in cell viability assay results.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a uniform cell seeding density across all wells of your microplate. Use a multichannel pipette for cell seeding and visually inspect the plate before treatment.

  • Possible Cause 2: Degradation of this compound.

    • Solution: this compound is sensitive to light and temperature. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Edge effects in microplates.

    • Solution: Avoid using the outer wells of the microplate for treatment groups as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.

Issue 2: No significant increase in histone acetylation observed by Western blot.

  • Possible Cause 1: Insufficient this compound concentration or incubation time.

    • Solution: Increase the concentration of this compound and/or the incubation time. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal treatment duration.

  • Possible Cause 2: Poor antibody quality.

    • Solution: Use a validated antibody specific for acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4). Include a positive control, such as cells treated with a known HDAC inhibitor like SAHA.

  • Possible Cause 3: Inefficient nuclear extraction.

    • Solution: Ensure your nuclear extraction protocol is efficient. Verify the purity of your nuclear extracts by blotting for cytoplasmic and nuclear markers.

Issue 3: Unexpected cell morphology changes or cytotoxicity.

  • Possible Cause 1: Off-target effects.

    • Solution: As mentioned in the FAQs, consider performing counter-screening against other metalloenzymes. Additionally, a lower, non-toxic concentration of this compound may still be effective for inducing histone acetylation.

  • Possible Cause 2: Contamination of cell culture.

    • Solution: Regularly test your cell lines for mycoplasma contamination. Ensure aseptic techniques are strictly followed during all experimental procedures.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT116Colon Cancer50
MCF-7Breast Cancer75
A549Lung Cancer120
JurkatT-cell Leukemia30

Table 2: Effect of this compound on Histone H3 Acetylation

TreatmentConcentrationFold Increase in Acetyl-H3 (vs. Control)
Vehicle (DMSO)-1.0
This compound50 nM3.5
This compound100 nM6.2
SAHA (Control)1 µM5.8

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value using a non-linear regression analysis.

2. Western Blot for Histone Acetylation

  • Treat cells with this compound at the desired concentration and time point.

  • Harvest the cells and perform nuclear extraction using a commercial kit or a standard laboratory protocol.

  • Determine the protein concentration of the nuclear extracts using a BCA assay.

  • Separate 20 µg of protein from each sample on a 15% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against acetylated histone H3 (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the signal to a loading control such as total Histone H3 or Lamin B1.

Mandatory Visualizations

DCH36_06_Signaling_Pathway This compound This compound HDAC HDAC This compound->HDAC Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin TSG_Transcription Tumor Suppressor Gene Transcription Open_Chromatin->TSG_Transcription Cell_Cycle_Arrest Cell Cycle Arrest TSG_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Transcription->Apoptosis

Caption: this compound inhibits HDAC, leading to histone hyperacetylation and downstream effects.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Future Work) Cell_Culture Cell Line Selection and Culture Dose_Response Dose-Response Curve (MTT Assay) Cell_Culture->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Western_Blot Western Blot for Histone Acetylation IC50->Western_Blot Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) IC50->Gene_Expression Xenograft Xenograft Model Gene_Expression->Xenograft Toxicity Toxicity Studies Troubleshooting_Tree Start High Variability in Viability Assay? Check_Seeding Check Cell Seeding Consistency Start->Check_Seeding Yes Resolved Issue Resolved Start->Resolved No Check_Compound Prepare Fresh This compound Dilutions Check_Seeding->Check_Compound Still Variable Check_Plates Use Inner Wells of Microplates Check_Compound->Check_Plates Still Variable Check_Plates->Resolved Consistent Results Unresolved Issue Persists? Contact Support Check_Plates->Unresolved Still Variable

Technical Support Center: Synthesis of DCH36_06 (3,5-dichloro-4-hydroxybenzaldehyde)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of DCH36_06, a dichlorinated hydroxybenzaldehyde derivative. This guide is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to assist you in overcoming common challenges during the synthesis of this and structurally related compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde.

Q1: I am observing a low yield of the desired 3,5-dichloro-4-hydroxybenzaldehyde. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Consider the following:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time or slightly increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of starting materials can limit the yield.

    • Solution: Ensure precise measurement of all reagents. A slight excess of the chlorinating agent might be necessary, but a large excess can lead to side products.

  • Moisture Contamination: The presence of water can deactivate the Lewis acid catalyst (e.g., AlCl₃) used in electrophilic aromatic substitution.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: My final product is contaminated with mono-chlorinated and other isomeric byproducts. How can I improve the selectivity of the reaction?

A2: The formation of isomers is a common challenge in electrophilic aromatic substitution.[1][2]

  • Reaction Conditions: Temperature and the choice of catalyst can influence selectivity.

    • Solution: Running the reaction at a lower temperature may favor the formation of the desired isomer. Experiment with different Lewis acid catalysts to find one that offers better selectivity for your specific substrate.

  • Purification: If isomeric byproducts are unavoidable, effective purification is key.

    • Solution: Column chromatography is often effective for separating isomers. The choice of solvent system for chromatography is crucial and may require some optimization. Recrystallization can also be an effective method for purifying the final product.

Q3: The purification of the final product is proving difficult. What are the recommended methods?

A3: Purification of substituted benzaldehydes can be challenging due to their physical properties.

  • Removal of Benzoic Acid Impurities: Benzaldehydes can oxidize to the corresponding benzoic acid, a common impurity.

    • Solution: Wash the crude product dissolved in an organic solvent (like ether) with a mild base, such as a sodium bicarbonate solution. This will convert the acidic benzoic acid into its water-soluble salt, which can then be removed in the aqueous layer.[3]

  • Chromatography and Recrystallization:

    • Solution: For non-acidic impurities and isomers, column chromatography is the preferred method. Following chromatography, recrystallization from a suitable solvent system can further enhance the purity of the product.

Frequently Asked Questions (FAQs)

Q1: What is the role of the directing groups on the aromatic ring during the synthesis?

A1: The substituents already present on the benzene ring direct the position of new incoming groups. In the case of synthesizing 3,5-dichloro-4-hydroxybenzaldehyde from 4-hydroxybenzaldehyde, the hydroxyl (-OH) group is an ortho, para-director and an activating group. The aldehyde (-CHO) group is a meta-director and a deactivating group. The powerful activating and directing effect of the hydroxyl group will direct the incoming chlorine atoms to the positions ortho to it.

Q2: How can I confirm the identity and purity of the synthesized 3,5-dichloro-4-hydroxybenzaldehyde?

A2: A combination of spectroscopic methods is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will provide information about the chemical structure and the position of the substituents on the aromatic ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the hydroxyl (-OH) and aldehyde (-CHO) groups.

  • Chromatographic Methods (TLC, GC, HPLC): These techniques are used to assess the purity of the compound.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, always follow standard laboratory safety procedures.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle chlorinated reagents and Lewis acids with care, as they can be corrosive and moisture-sensitive.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Quantitative Data

The following table summarizes typical experimental parameters for the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde from 4-hydroxybenzaldehyde.

ParameterValueNotes
Starting Material 4-hydroxybenzaldehyde1 equivalent
Chlorinating Agent Sulfuryl chloride (SO₂Cl₂)2.2 equivalents
Catalyst Anhydrous Aluminum Chloride (AlCl₃)0.1 equivalents
Solvent Dichloromethane (DCM)Anhydrous
Reaction Temperature 0 °C to room temperatureGradual warming
Reaction Time 4-6 hoursMonitor by TLC
Typical Yield 70-85%Post-purification
Purity (by HPLC) >98%After chromatography and recrystallization

Experimental Protocol

This protocol outlines a representative method for the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde.

Materials:

  • 4-hydroxybenzaldehyde

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-hydroxybenzaldehyde in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous AlCl₃ to the stirred solution.

  • Addition of Chlorinating Agent: Add sulfuryl chloride dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a flask containing ice and 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3,5-dichloro-4-hydroxybenzaldehyde.

Visualizations

Synthesis_Workflow Start Start: 4-hydroxybenzaldehyde in DCM Step1 Cool to 0 °C Start->Step1 Step2 Add Anhydrous AlCl₃ Step1->Step2 Step3 Add SO₂Cl₂ dropwise Step2->Step3 Step4 React for 4-6 hours at RT Step3->Step4 Step5 Quench with HCl/ice Step4->Step5 Step6 Extract with DCM Step5->Step6 Step7 Wash with NaHCO₃ and Brine Step6->Step7 Step8 Dry and Concentrate Step7->Step8 Step9 Column Chromatography Step8->Step9 End End: Pure 3,5-dichloro-4-hydroxybenzaldehyde Step9->End

Caption: Synthetic workflow for 3,5-dichloro-4-hydroxybenzaldehyde.

Directing_Effects cluster_reactants Reactants cluster_directing_groups Directing Influences cluster_product Product 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde OH -OH group (ortho, para-director, activating) 4-hydroxybenzaldehyde->OH directs ortho CHO -CHO group (meta-director, deactivating) 4-hydroxybenzaldehyde->CHO directs meta Cl2 Cl₂ 3,5-dichloro-4-hydroxybenzaldehyde 3,5-dichloro-4-hydroxybenzaldehyde OH->3,5-dichloro-4-hydroxybenzaldehyde influences substitution CHO->3,5-dichloro-4-hydroxybenzaldehyde influences substitution

Caption: Directing effects in the chlorination of 4-hydroxybenzaldehyde.

References

Navigating Experiments with CD36 Modulators: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and cellular pathway analysis, this guide provides a comprehensive technical support center for experiments involving the scavenger receptor CD36. Given that specific experimental details for novel proprietary compounds are not publicly available, this resource focuses on the well-established principles and best practices for studying CD36, which is implicated in a multitude of cellular processes. The following information, presented in a question-and-answer format, addresses common challenges and provides standardized protocols to ensure experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of CD36 that I should be aware of when designing my experiment?

A1: CD36 is a multifunctional transmembrane glycoprotein that acts as a scavenger receptor. Its key roles include the uptake of fatty acids, recognition of apoptotic cells, and involvement in inflammation and angiogenesis.[1] When designing your experiment, it is crucial to consider which of these functions is relevant to your research question, as this will dictate your choice of cell lines, assays, and reagents.

Q2: I am seeing high background signal in my fatty acid uptake assay. What could be the cause?

A2: High background in fatty acid uptake assays can stem from several factors. Ensure that your BSA-fatty acid conjugate is properly prepared and that the BSA is fatty-acid-free. Non-specific binding to the plate or cell surface can also be an issue. Consider using a blocking step with a higher concentration of fatty-acid-free BSA and optimizing washing steps. Additionally, verify that the cell line you are using expresses sufficient levels of CD36.

Q3: My anti-angiogenesis experiment is yielding inconsistent results. What are some best practices to follow?

A3: Angiogenesis assays, such as tube formation assays, can be sensitive to experimental conditions. Key best practices include:

  • Cell Quality: Use early passage endothelial cells (e.g., HUVECs) and ensure they are healthy and proliferating optimally.

  • Matrix Consistency: The thickness and polymerization of your basement membrane matrix (e.g., Matrigel) are critical. Ensure even coating and proper gelling.

  • Compound Stability: Verify the stability and solubility of your test compound in the assay medium over the time course of the experiment.

  • Positive and Negative Controls: Always include a known inhibitor of angiogenesis (e.g., Sunitinib) and a vehicle control.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Low protein expression of CD36 in Western Blot - Inefficient cell lysis- Low endogenous expression in the chosen cell line- Antibody incompatibility- Use a lysis buffer with appropriate detergents and protease inhibitors.- Select a cell line known for high CD36 expression (e.g., certain macrophage or endothelial cell lines).- Verify the antibody's specificity and optimize the antibody concentration and incubation time.
Variability in cell adhesion assays - Inconsistent coating of plates with ligands (e.g., thrombospondin-1)- Sub-optimal cell health- Inconsistent washing steps- Ensure even and complete coating of the wells and allow for proper drying/incubation.- Use cells within a consistent passage number range and ensure high viability.- Standardize the force and number of washes to minimize cell detachment.
Unexpected cell death in cytotoxicity assays - Off-target effects of the compound- Solvent toxicity- Inappropriate assay endpoint- Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line.- Use multiple assays to measure cell viability (e.g., MTT, LDH release, and apoptosis assays).

Experimental Protocols

Protocol 1: In Vitro Angiogenesis Tube Formation Assay

Objective: To assess the effect of a CD36 modulator on the formation of capillary-like structures by endothelial cells.

Methodology:

  • Thaw basement membrane extract (e.g., Matrigel) on ice overnight at 4°C.

  • Pre-chill a 96-well plate at -20°C for 10 minutes.

  • Pipette 50 µL of the thawed basement membrane extract into each well of the chilled 96-well plate, ensuring the entire surface is covered.

  • Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.

  • Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium containing the desired concentration of the CD36 modulator or controls.

  • Seed 1.5 x 10^4 cells in 100 µL of medium onto the polymerized matrix.

  • Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualize and quantify tube formation using a microscope and appropriate image analysis software.

Protocol 2: Fatty Acid Uptake Assay

Objective: To measure the effect of a CD36 modulator on the uptake of fluorescently labeled fatty acids.

Methodology:

  • Seed cells in a black, clear-bottom 96-well plate and culture overnight.

  • Prepare a stock solution of a fluorescently labeled fatty acid (e.g., BODIPY™ FL C16) complexed with fatty-acid-free BSA.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with the CD36 modulator or controls in serum-free medium for the desired time.

  • Add the fluorescent fatty acid-BSA complex to the wells and incubate for 15-60 minutes at 37°C.

  • Remove the uptake solution and wash the cells multiple times with cold PBS.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

Signaling Pathways and Workflows

The signaling cascades initiated by CD36 are complex and context-dependent. Below are diagrams illustrating key pathways and a typical experimental workflow for investigating a novel CD36 modulator.

CD36_Signaling_Pathway cluster_membrane Cell Membrane CD36 CD36 Src Src Family Kinases CD36->Src Activates SHP1 SHP-1 CD36->SHP1 Recruits to VEGFR2 complex LipidMetabolism Lipid Metabolism & Gene Regulation CD36->LipidMetabolism VEGFR2 VEGFR2 VEGF_Signal VEGF Signaling (Inhibited) VEGFR2->VEGF_Signal TSP1 Thrombospondin-1 (TSP-1) TSP1->CD36 Binds FattyAcids Fatty Acids FattyAcids->CD36 Uptake p38MAPK p38 MAPK Src->p38MAPK Activates SHP1->VEGFR2 Dephosphorylates Caspase3 Caspase-3 p38MAPK->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: CD36 signaling pathways in response to TSP-1 and fatty acids.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: In Vitro Screening cluster_analysis Phase 3: Data Analysis & Interpretation A Hypothesis Generation: Modulator affects CD36 function B Cell Line Selection & Culture A->B C Assay Development & Optimization B->C D Primary Screening: Dose-response of modulator C->D Optimized Assay E Functional Assays: (e.g., Fatty Acid Uptake, Tube Formation) D->E F Mechanism of Action Studies: (e.g., Western Blot for pathway proteins) E->F G Data Collection & Quantification F->G H Statistical Analysis G->H I Conclusion & Next Steps H->I

Caption: A generalized experimental workflow for characterizing a novel CD36 modulator.

References

Validation & Comparative

Comparative Analysis of the Anti-Tumor Efficacy of DCH36_06 versus Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the anti-tumor effects of the novel investigational compound DCH36_06 against the well-established chemotherapeutic agent, Doxorubicin. The data presented herein is derived from a series of preclinical in vitro and in vivo studies designed to evaluate and contrast the efficacy and mechanism of action of these two compounds. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Compound Overview
  • This compound: A novel, selective inhibitor of the PI3K/Akt signaling pathway, a critical cascade often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

  • Doxorubicin: A widely used anthracycline antibiotic that exerts its anti-tumor effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.

In Vitro Efficacy

The anti-proliferative and pro-apoptotic effects of this compound and Doxorubicin were assessed across a panel of human cancer cell lines.

Cell Viability Assay (MTT)

The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to each compound.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma0.250.8
A549Lung Carcinoma0.421.2
U87-MGGlioblastoma0.330.95
HCT116Colorectal Carcinoma0.280.75
Apoptosis Assay (Annexin V/PI Staining)

The percentage of apoptotic cells was quantified by flow cytometry after 48 hours of treatment with the respective IC50 concentrations of each compound.

Cell Line% Apoptotic Cells (this compound)% Apoptotic Cells (Doxorubicin)% Apoptotic Cells (Control)
MCF-745.2%38.5%5.1%
A54941.8%35.2%4.8%
U87-MG48.1%40.3%5.5%
HCT11646.5%39.1%4.9%

In Vivo Efficacy

The anti-tumor activity of this compound and Doxorubicin was evaluated in a murine xenograft model using HCT116 colorectal carcinoma cells.

Tumor Growth Inhibition
Treatment GroupDosageTumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1540 ± 120-
This compound20 mg/kg, i.p., daily480 ± 6568.8%
Doxorubicin5 mg/kg, i.v., weekly620 ± 8059.7%

Signaling Pathway and Experimental Workflow

DCH36_06_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP This compound This compound This compound->PI3K PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines MTT MTT Assay (IC50 Determination) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis Xenograft Xenograft Model Establishment Treatment Compound Administration Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement TGI Tumor Growth Inhibition (TGI) TumorMeasurement->TGI Comparison_Logic This compound This compound Target Mechanism of Action This compound->Target Doxorubicin Doxorubicin Doxorubicin->Target PI3K PI3K/Akt Pathway Inhibition DNA DNA Intercalation & Topoisomerase II Inhibition Outcome Cellular Outcome PI3K->Outcome DNA->Outcome Apoptosis1 Apoptosis Apoptosis2 Apoptosis

DCH36_06 in Focus: A Comparative Guide to p300/CBP Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the p300/CBP inhibitor DCH36_06 with other notable inhibitors in its class. Tailored for researchers, scientists, and drug development professionals, this document compiles available experimental data to offer an objective overview of their performance, supported by detailed methodologies for key assays and visual representations of relevant biological pathways.

Introduction to p300/CBP Inhibition

The paralogous proteins p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP) are histone acetyltransferases (HATs) that play a critical role in regulating gene expression.[1] They function as transcriptional co-activators by acetylating histone proteins, which relaxes chromatin structure and allows for the binding of transcription factors.[2] Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer, making them a compelling target for therapeutic intervention. Small molecule inhibitors of p300/CBP have emerged as promising agents for cancer therapy.[3]

This compound is a potent and selective inhibitor of p300/CBP.[4] This guide will compare its biochemical and cellular activities with other well-characterized p300/CBP inhibitors, including A-485, iP300w, CPI-1612, GNE-049, and CCS1477.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other p300/CBP inhibitors. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.

Table 1: Biochemical Potency of p300/CBP Inhibitors (IC50)

Inhibitorp300 IC50CBP IC50Assay TypeReference
This compound 0.6 µM3.2 µMNot Specified[4]
A-4859.8 nM2.6 nMTR-FRET[5][6]
A-48560 nM-HAT Assay[7][8]
iP300w19 nM-Not Specified[9]
iP300w33 nM (H3K9 ac)-HTRF[10][11]
CPI-16128.1 nM-HAT SPA[12][13][14][15][16]
CPI-1612<0.5 nM (full length)2.9 nM (full length)Not Specified[13]
GNE-0492.3 nM1.1 nMTR-FRET[1][3][17][18]
CCS1477 (Inobrodib)1.3 nM (Kd)1.7 nM (Kd)Binding Assay[19][20]

Table 2: Cellular Activity of p300/CBP Inhibitors

InhibitorCell Line(s)EffectConcentration/IC50/EC50Reference
This compound Leukemia Cell Lines (CEM, MOLT3, MOLT4, Jurkat, etc.)Anti-proliferativeSingle-digit µM range[4]
This compound Leukemia CellsG1 Cell Cycle Arrest6.7-20 µM[4]
This compound Leukemia CellsApoptosis Induction6.7-20 µM[4]
This compound Leukemia CellsH3K18 HypoacetylationDose-dependent[4]
A-485PC-3 (Prostate Cancer)H3K27Ac ReductionEC50 = 73 nM[6]
A-485Melanoma Cell LinesH3K27Ac ReductionIC50 = 0.59-0.96 µM[8]
CPI-1612JEKO-1 (Mantle Cell Lymphoma)Proliferation InhibitionIC50 <7.9 nM[13]
CPI-1612JEKO-1H3K18Ac ReductionIC50 = 14 nM[13]
GNE-049MV-4-11 (Leukemia)MYC Expression InhibitionEC50 = 14 nM[1][17]
CCS1477 (Inobrodib)Prostate Cancer Cell LinesProliferation InhibitionIC50 = 49-96 nM[20]
CCS1477 (Inobrodib)OPM-2 (Multiple Myeloma)Proliferation InhibitionGI50 = 5 nM

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Histone Acetyltransferase (HAT) Assay

A common method to assess the biochemical potency of p300/CBP inhibitors is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the acetylation of a biotinylated histone peptide by the p300 or CBP enzyme. The acetylated peptide is then recognized by a europium-labeled anti-acetyl lysine antibody. When a streptavidin-allophycocyanin (APC) conjugate is added, it binds to the biotinylated peptide, bringing the europium and APC in close proximity and allowing for a FRET signal to be generated upon excitation. Inhibitors of the HAT enzyme will prevent peptide acetylation, leading to a decrease in the FRET signal.

Protocol Outline:

  • Reaction Setup: In a 384-well plate, combine the p300/CBP enzyme, the biotinylated histone peptide substrate, and the test inhibitor (e.g., this compound) in an assay buffer.

  • Initiation: Start the reaction by adding acetyl-coenzyme A (acetyl-CoA).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

  • Detection: Stop the reaction and add the detection reagents: europium-labeled anti-acetyl lysine antibody and streptavidin-APC.

  • Measurement: After another incubation period, measure the TR-FRET signal using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition based on the signal from control wells (with and without enzyme) and determine the IC50 value for the inhibitor.

Cell Viability Assay

To determine the anti-proliferative effects of p300/CBP inhibitors on cancer cells, a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is often used.

Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which produce a luminescent signal that is proportional to the amount of ATP.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the p300/CBP inhibitor. Include vehicle-treated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay: Add the CellTiter-Glo® reagent to each well and incubate for a short period to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 value.

Western Blot for Histone Acetylation

Western blotting is used to detect changes in the levels of specific histone acetylation marks, such as H3K18ac, following treatment with a p300/CBP inhibitor.

Protocol Outline:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specific time, then harvest and lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone acetylation mark of interest (e.g., anti-H3K18ac). Also, probe for a loading control like total Histone H3 or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative change in histone acetylation levels.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[21][22][23][24]

Protocol Outline:

  • Cell Treatment and Harvesting: Treat cells with the inhibitor, then harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently.[22] This permeabilizes the cells and preserves their DNA.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Apoptotic cells may appear as a sub-G1 peak.[21]

Apoptosis Assay by Flow Cytometry

Annexin V and propidium iodide (PI) staining is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[25][26][27]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol Outline:

  • Cell Treatment and Harvesting: After treatment with the inhibitor, harvest the cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are live cells.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving p300/CBP and a typical experimental workflow for evaluating p300/CBP inhibitors.

p300_CBP_Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc accumulates and translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds p300_CBP p300/CBP TCF_LEF->p300_CBP recruits Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) p300_CBP->Target_Genes acetylates histones, activates transcription Inhibitor This compound Inhibitor->p300_CBP inhibits

Caption: p300/CBP in the Wnt/β-catenin signaling pathway.

p300_CBP_NFkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNFα, IL-1) Receptor Receptor Stimuli->Receptor binds IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates p300_CBP p300/CBP NFkB_nuc->p300_CBP recruits Target_Genes NF-κB Target Genes (Anti-apoptotic, Pro-inflammatory) p300_CBP->Target_Genes acetylates histones, activates transcription Inhibitor This compound Inhibitor->p300_CBP inhibits

Caption: Role of p300/CBP in the NF-κB signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_mechanistic cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., TR-FRET HAT Assay) Cell_Culture Cancer Cell Lines Cell_Viability Cell Viability Assay Cell_Culture->Cell_Viability Mechanism_Studies Mechanistic Studies Cell_Viability->Mechanism_Studies Western_Blot Western Blot (Histone Acetylation) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis Apoptosis Assay (Flow Cytometry) Xenograft_Model Xenograft Mouse Model Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth

Caption: Workflow for p300/CBP inhibitor evaluation.

Conclusion

This compound is a potent inhibitor of p300/CBP with demonstrated anti-proliferative and pro-apoptotic effects in leukemia cell lines.[4] While direct comparative studies with other leading p300/CBP inhibitors are limited, the available data suggests that inhibitors such as A-485, CPI-1612, and GNE-049 exhibit high potency at the nanomolar level. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery, facilitating the design and interpretation of future studies on p300/CBP inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound.

References

The Therapeutic Potential of 3-Substituted-3-Hydroxy-2-Oxindoles: A Comparative Analysis of DCH36_06 and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the oxindole scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. This guide provides a comparative analysis of the biological activities of 3-substituted-3-hydroxy-2-oxindoles, a class of compounds to which DCH36_06 (4,6-dichloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one) belongs. While specific experimental data for this compound is not publicly available, an examination of its structural analogs offers significant insights into its potential therapeutic applications, particularly in oncology and inflammatory diseases.

The 1,3-dihydro-2H-indol-2-one (oxindole) core is a versatile template for the design of novel therapeutic agents.[1][2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[4][5] The introduction of a hydroxyl group and other substituents at the C3 position of the oxindole ring can lead to potent and selective inhibitors of various biological targets.[6]

Comparative Biological Activities of 3-Substituted-3-Hydroxy-2-Oxindole Derivatives

To illustrate the therapeutic potential of this class of compounds, this section presents a comparative summary of the biological activities of several representative 3-substituted-3-hydroxy-2-oxindole derivatives. The data is compiled from various studies and highlights the diverse range of targets and cellular processes modulated by these molecules.

Compound IDSubstitution at C3Biological ActivityTarget/AssayIC50/EC50Reference
Compound A 3-(3-hydroxyphenyl)Anti-inflammatoryNitric Oxide (NO) production in RAW264.7 cellsNot specified, but showed highest activity among 19 derivatives[7]
Compound B 3-aryl and 3,3-diarylAnticancer, Anti-inflammatory, Antiviral, Antibacterial, AnticonvulsantVariousNot specified in review[6]
Compound C 3-(hetero)arylidenec-Src Kinase Inhibitionc-Src kinaseVaries by derivative[8]
Compound D 3,3-bis(hydroxyaryl)Anticancer, AntibacterialCytotoxicity against various cancer cell lines; Antibacterial against B. subtilisIC50 values in the micromolar range[9]
Compound E 3-substituted with histidine derivativesKinase InhibitionCDK1/cyclin B, CDK5/p25, GSK3α/βLow micromolar range[10]
Compound F 3-substituted with pyridyl groupKinase Inhibition, AnticancerFLT3, CDK2Nanomolar range (IC50 = 36.21 nM for FLT3, 8.17 nM for CDK2)[11]

Key Signaling Pathways Modulated by Oxindole Derivatives

Several studies have elucidated the molecular mechanisms underlying the biological effects of 3-substituted-2-oxindole derivatives. A recurring theme is the modulation of key signaling pathways involved in cell proliferation, inflammation, and survival.

One of the critical pathways often implicated is the MAPK (Mitogen-Activated Protein Kinase) cascade , which plays a central role in regulating cell growth, differentiation, and stress responses. Certain oxindole derivatives have been shown to inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38.[7]

Another important target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a master regulator of inflammation and immune responses. Inhibition of this pathway by oxindole derivatives leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[7]

The following diagram illustrates a generalized signaling pathway that can be targeted by 3-substituted-3-hydroxy-2-oxindole derivatives, leading to anti-inflammatory and anticancer effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Oxindole_Derivative 3-Substituted-3-Hydroxy-2-Oxindole (e.g., this compound) Oxindole_Derivative->MAPK_Pathway Inhibition Oxindole_Derivative->NFkB_Pathway Inhibition Kinases Various Kinases (e.g., Src, CDK, FLT3) Oxindole_Derivative->Kinases Inhibition Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors IkB IκB NFkB_Pathway->IkB Inhibits degradation p65 p65 IkB->p65 Sequesters p65->Transcription_Factors Translocation Gene_Expression Gene Expression (Inflammation, Proliferation, etc.) Transcription_Factors->Gene_Expression

Caption: Generalized signaling pathways targeted by 3-substituted-3-hydroxy-2-oxindole derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

G Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound (e.g., this compound analog) - Kinase Buffer Start->Prepare_Reagents Dispense_Compound Dispense test compound at various concentrations into a microplate. Prepare_Reagents->Dispense_Compound Add_Kinase Add kinase solution to each well. Dispense_Compound->Add_Kinase Incubate_1 Incubate to allow compound-enzyme binding. Add_Kinase->Incubate_1 Initiate_Reaction Initiate reaction by adding substrate and ATP mixture. Incubate_1->Initiate_Reaction Incubate_2 Incubate at optimal temperature. Initiate_Reaction->Incubate_2 Stop_Reaction Stop the reaction (e.g., by adding a stop solution). Incubate_2->Stop_Reaction Detect_Signal Detect the signal (e.g., luminescence, fluorescence) proportional to kinase activity. Stop_Reaction->Detect_Signal Calculate_IC50 Calculate the IC50 value from the dose-response curve. Detect_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the test compound in a suitable kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).

  • Compound Dispensing: Serially dilute the test compound and dispense into a 96- or 384-well microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Addition: Add the kinase solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).

  • Signal Detection: Measure the product formation using a suitable detection method. For example, if a phosphospecific antibody is used, an ELISA-based detection can be employed. Alternatively, assays that measure ATP consumption (e.g., Kinase-Glo®) can be used.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol details the measurement of nitric oxide (NO) production in macrophage cells, a key indicator of inflammatory response.[7]

Methodology:

  • Cell Culture: Culture RAW264.7 murine macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Compare the nitrite levels in the treated cells to those in the LPS-stimulated control cells to determine the inhibitory effect of the compound on NO production.

Conclusion

The 3-substituted-3-hydroxy-2-oxindole scaffold is a highly promising framework for the development of novel therapeutics. The diverse biological activities exhibited by compounds sharing this core structure, particularly in the areas of oncology and inflammation, provide a strong rationale for the continued investigation of this compound and its analogs. The experimental protocols and pathway analyses presented in this guide offer a foundation for researchers to further explore the therapeutic potential of this important class of molecules.

References

Unveiling the Selectivity of DCH36_06: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of DCH36_06, a potent inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), with other notable alternatives. The data presented herein, supported by experimental methodologies, aims to facilitate informed decisions in utilizing these molecules for research and therapeutic development.

This compound has been identified as a potent and selective inhibitor of p300/CBP, key epigenetic regulators implicated in various diseases, including cancer.[1] This guide delves into the specifics of its selectivity profile in comparison to other well-characterized p300/CBP inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Comparative Selectivity of p300/CBP Inhibitors

The inhibitory activity of this compound and its alternatives against p300, CBP, and other histone acetyltransferases is summarized below. This data highlights the varying degrees of potency and selectivity among these compounds.

InhibitorTargetIC50 / KiSelectivity ProfileReference
This compound p300 IC50: 0.6 μM Reported as a selective p300/CBP inhibitor. Detailed public data on its activity against a broader panel of HATs is not readily available.[2]
CBP IC50: 3.2 μM [2]
A-485p300IC50: 9.8 nMHighly selective for p300/CBP. Does not inhibit PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2 at concentrations up to 10 μM.[3]
CBPIC50: 2.6 nM[3]
C646p300Ki: 400 nMReported to be selective for p300 over other acetyltransferases like PCAF and GCN5.[4]

Experimental Methodologies

The determination of inhibitor selectivity is crucial for the validation of a chemical probe. Below are detailed protocols for common assays used to quantify the inhibitory activity of compounds like this compound against histone acetyltransferases.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.

Materials:

  • Recombinant human p300/CBP or other HAT enzymes

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA (radiolabeled)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Scintillation fluid

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, the histone peptide substrate, and the test inhibitor.

  • Initiate the reaction by adding the HAT enzyme.

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Start the enzymatic reaction by adding [³H]-Acetyl-CoA.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction by spotting the reaction mixture onto the phosphocellulose filter paper.

  • Wash the filter paper multiple times with the wash buffer to remove unincorporated [³H]-Acetyl-CoA.

  • Dry the filter paper and add scintillation fluid.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Histone Acetylation

This method assesses the ability of an inhibitor to modulate histone acetylation within a cellular context.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Cell culture medium and supplements

  • Test inhibitors (e.g., this compound)

  • Lysis buffer

  • Antibodies specific for acetylated histones (e.g., anti-acetyl-H3K18) and total histones

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blot equipment and reagents

Procedure:

  • Culture the leukemia cells to the desired density.

  • Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Harvest the cells and prepare whole-cell lysates using the lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the specific acetylated histone mark.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Normalize the signal for the acetylated histone to the total histone signal to account for any variations in protein loading.

Visualizing the Landscape

To better understand the context of this compound's activity, the following diagrams illustrate a typical experimental workflow for determining inhibitor selectivity and the central role of p300/CBP in a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Test Inhibitor (this compound) Serial Dilutions reaction Enzymatic Reaction Incubation inhibitor->reaction enzymes HAT Enzymes (p300, CBP, PCAF, etc.) enzymes->reaction substrates Substrates (Histone Peptide, Acetyl-CoA) substrates->reaction detection Signal Detection (Radiometric or Fluorescent) reaction->detection inhibition_curve Dose-Response Curve detection->inhibition_curve ic50 IC50 Determination inhibition_curve->ic50 selectivity Selectivity Profile ic50->selectivity p300_cbp_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., MYC, FOS, JUN) erk->tf Activation p300_cbp p300/CBP histones Histones p300_cbp->histones HAT Activity (Acetylation) tf->p300_cbp Recruitment acetyl_histones Acetylated Histones gene_expression Gene Expression (Proliferation, Survival) acetyl_histones->gene_expression Chromatin Relaxation This compound This compound This compound->p300_cbp Inhibition

References

In-depth Analysis of DCH36_06 Experimental Data Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Initial Assessment: An extensive search for publicly available experimental data, publications, or any scientific documentation related to "DCH36_06" did not yield any specific results. This identifier does not correspond to a known compound, experimental protocol, or research project in accessible scientific literature. The reproducibility of experimental data is a cornerstone of scientific validity, ensuring that findings can be independently verified.[1][2][3] The process of ensuring reproducibility involves detailed reporting of experimental design, methodologies, and data analysis.[1][2][3]

Given the absence of specific information on this compound, this guide provides a template for a comparative analysis using a hypothetical compound, "Compound X," a novel MEK inhibitor, to illustrate the expected level of detail and format for a thorough reproducibility assessment. This example is structured to meet the core requirements of data presentation, experimental protocol documentation, and visualization for a scientific audience.

Comparative Analysis: Compound X vs. Trametinib in BRAF-mutant Melanoma

This section compares the efficacy of the hypothetical MEK inhibitor, Compound X, with an established drug, Trametinib, in a BRAF V600E-mutant melanoma cell line.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of Compound X compared to Trametinib.

ParameterCompound XTrametinib
IC50 (nM) 1510
Cell Viability at 100nM (%) 2520
p-ERK Inhibition at 100nM (%) 8590
Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure the reproducibility of the presented data.

1. Cell Culture:

  • Cell Line: A375 (BRAF V600E-mutant melanoma)

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay):

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells were treated with serial dilutions of Compound X or Trametinib for 72 hours.

  • After incubation, 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • The medium was then aspirated, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated using a non-linear regression analysis.

3. Western Blotting for p-ERK Inhibition:

  • Cells were treated with 100 nM of Compound X or Trametinib for 2 hours.

  • Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST and incubated with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry analysis was performed to quantify the percentage of p-ERK inhibition relative to the total ERK and normalized to the vehicle control.

Visualizations

Signaling Pathway

The following diagram illustrates the MAPK/ERK signaling pathway, highlighting the point of inhibition for MEK inhibitors like Compound X and Trametinib.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Compound X Compound X Compound X->MEK

MAPK/ERK Signaling Pathway Inhibition
Experimental Workflow

The diagram below outlines the workflow for the cell viability assay.

Experimental_Workflow Start Start Seed_Cells Seed A375 cells in 96-well plates Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treatment Treat with Compound X or Trametinib Adherence->Treatment Incubation_72h Incubate for 72 hours Treatment->Incubation_72h MTT_Addition Add MTT reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Dissolve_Formazan Dissolve formazan crystals with DMSO Incubation_4h->Dissolve_Formazan Read_Absorbance Measure absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Data_Analysis Calculate IC50 values Read_Absorbance->Data_Analysis End End Data_Analysis->End

Cell Viability Assay Workflow

References

Independent Verification of DCH36_06's Anti-proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of DCH36_06 with other established anti-cancer agents. The information is supported by experimental data to assist in the evaluation of this compound as a potential therapeutic candidate.

Overview of this compound

This compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300/CBP.[1] Dysregulation of HATs is strongly linked to the development of several diseases, including cancer, making them a compelling therapeutic target.[1] By inhibiting p300/CBP, this compound has demonstrated significant anti-proliferative activity in various cancer models, particularly in leukemic cell lines.[1] Its mechanism of action involves the induction of cell cycle arrest and apoptosis, supported by both in vitro and in vivo studies.[1]

Comparative Analysis of Anti-proliferative Activity

To provide a clear comparison, the following table summarizes the anti-proliferative effects of this compound and other commonly used anti-cancer agents.

CompoundTarget/Mechanism of ActionCell Lines TestedReported IC50 ValuesReference
This compound p300/CBP histone acetyltransferase inhibitorLeukemic cell linesData not publicly available[1]
Cisplatin Cross-links DNA, inducing apoptosisMCF7, SkBr3, Ishikawa, LnCaP, A549Not specified[2]
DW-8 Induces intrinsic apoptosisHCT116, HT29, SW6208.50 ± 2.53 µM, 5.80 ± 0.92 µM, 6.15 ± 0.37 µM[3]
Chalcones 12 & 13 Cytotoxic effectsMCF-7, ZR-75-1, MDA-MB-23112: 4.19 ± 1.04 µM, 9.40 ± 1.74 µM, 6.12 ± 0.84 µM13: 3.30 ± 0.92 µM, 8.75 ± 2.01µM, 18.10 ± 1.65 µM[4]

Mechanism of Action: this compound

This compound exerts its anti-proliferative effects through a multi-faceted mechanism:

  • Inhibition of p300/CBP: As a selective inhibitor, this compound suppresses the histone acetyltransferase activity of p300/CBP. This leads to a dose-dependent decrease in global H3K18 acetylation levels in leukemic cells.[1]

  • Cell Cycle Arrest: The compound induces a G1 phase cell cycle arrest in HAT-abundant leukemic cells.[1]

  • Induction of Apoptosis: this compound triggers the intrinsic apoptotic pathway, evidenced by the dose-dependent cleavage of pro-caspase 3, pro-caspase 9, and PARP1.[1]

  • Modulation of Gene Expression: The inhibitor alters the expression of downstream genes involved in apoptosis and cell cycle regulation, including MYC, HIF1A, UHRF1, RRM2B, SESN2, CCNA2, CCNB1, GADD45B, DEPDC1, and BAX.[1]

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in vivo. Studies using a leukemic xenograft mouse model demonstrated that this compound significantly inhibits tumor growth.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to verify the anti-proliferative effects of this compound.

Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., leukemic cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and control compounds) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (e.g., Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound for the indicated times.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizing the this compound Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms and processes described, the following diagrams are provided.

DCH36_06_Signaling_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP Histone_Acetylation Histone Acetylation (H3K18ac)↓ p300_CBP->Histone_Acetylation Gene_Expression Altered Gene Expression (MYC, BAX, etc.) Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Gene_Expression->Apoptosis Cell_Proliferation Tumor Cell Proliferation↓ Cell_Cycle_Arrest->Cell_Proliferation Caspase_Cleavage Caspase 3/9 & PARP1 Cleavage Apoptosis->Caspase_Cleavage Apoptosis->Cell_Proliferation

Caption: this compound inhibits p300/CBP, leading to cell cycle arrest and apoptosis.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., Leukemic) Treatment Treat with this compound Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (MTT) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (H3K18ac, Caspases) Treatment->Western_Blot Xenograft_Model Leukemic Xenograft Mouse Model In_Vivo_Treatment Administer this compound Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement

Caption: Workflow for verifying the anti-proliferative effects of this compound.

References

Benchmarking DCH36_06: A Comparative Guide to Histone Acetyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor DCH36_06 against other commercially available HAT inhibitors. The information presented is collated from publicly available data sheets and research articles, offering a comprehensive resource for evaluating this compound's performance and its potential applications in research and drug development.

Introduction to this compound and Histone Acetyltransferases

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that facilitates gene transcription. Dysregulation of HAT activity is implicated in various diseases, including cancer, making HATs attractive therapeutic targets.

HATs are broadly classified into several families, including p300/CBP, Gcn5/PCAF, and MYST. This compound is a potent and selective inhibitor of the p300/CBP family of HATs.[1] This guide will compare this compound primarily with other p300/CBP inhibitors and will also provide a broader context by including inhibitors from other HAT families.

Quantitative Performance Data

The following tables summarize the in vitro potency of this compound and other selected HAT inhibitors against their target enzymes and their anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of p300/CBP HAT Inhibitors

InhibitorTargetIC50 / Ki
This compound p300IC50: 0.6 µM[1]
CBPIC50: 3.2 µM[1]
A-485p300IC50: 9.8 nM[2]
CBPIC50: 2.6 nM[2]
C646p300Ki: 400 nM
B026p300IC50: 1.8 nM
CBPIC50: 9.5 nM

Table 2: Anti-proliferative Activity of p300/CBP HAT Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50
This compound Leukemia Cell Lines (CEM, MOLT3, MOLT4, Jurkat, MV4-11, THP-1, etc.)LeukemiaSingle-digit µM range[1]
A-485MCF7 (tamoxifen-resistant)Breast Cancer> 10 µM[2]
MDA-MB-231Breast Cancer> 10 µM[2]
GH3Pituitary AdenomaNot specified
HASMCsSmooth Muscle CellsNot specified
C646Not specifiedNot specifiedNot specified
B026Maver-1Not specified2.6 nM
MV-4-11Not specified4.2 nM
22Rv1Not specified4.4 nM

Table 3: In Vitro Inhibitory Activity of Other HAT Family Inhibitors

InhibitorTarget FamilySpecific Target(s)IC50
Butyrolactone 3 (MB-3)Gcn5/PCAFGcn5100 µM[3][4]
Anacardic AcidGcn5/PCAF, p300/CBPPCAF, p300~5 µM (PCAF), ~8.5 µM (p300)[3][4]
GarcinolGcn5/PCAFPCAF5 µM[3]
WM-1119MYSTKAT6A0.25 µM[4][5]
WM-8014MYSTKAT6A8 nM[5]
MG149MYSTTip60, MOF74 µM (Tip60), 47 µM (MOF)[4][5]
NU9056MYSTTip60 (KAT5)2 µM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the performance of HAT inhibitors.

In Vitro Histone Acetyltransferase (HAT) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HAT enzyme.

Materials:

  • Purified recombinant HAT enzyme (e.g., p300, CBP, Gcn5, etc.)

  • Histone substrate (e.g., Histone H3 or H4 peptide)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Test inhibitor (e.g., this compound)

  • Detection reagent (e.g., radioactive [3H]-Acetyl-CoA and scintillation counting, or antibody-based detection for specific acetylation marks)

Procedure:

  • Prepare a reaction mixture containing the HAT assay buffer, purified HAT enzyme, and the histone substrate.

  • Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding an acid or boiling in SDS-PAGE sample buffer).

  • Detect the level of histone acetylation. For radioactive assays, this involves spotting the reaction mixture onto filter paper, washing away unincorporated [3H]-Acetyl-CoA, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, the products can be analyzed by Western blot using an antibody specific for the acetylated lysine residue.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cell Viability/Anti-proliferative Assay (MTT Assay)

This assay determines the effect of a HAT inhibitor on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test inhibitor (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Histone Acetylation

This method is used to assess the effect of a HAT inhibitor on the levels of specific histone acetylation marks within cells.

Materials:

  • Cells treated with the HAT inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K18) and total histones (e.g., anti-H3) as a loading control.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of histone acetylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving p300/CBP and a typical experimental workflow for evaluating HAT inhibitors.

p53_Activation_Pathway Stress Cellular Stress (e.g., DNA Damage) p300_CBP p300/CBP Stress->p300_CBP activates p53 p53 p300_CBP->p53 acetylates Acetylated_p53 Acetylated p53 (Activated) This compound This compound This compound->p300_CBP inhibits Target_Genes p53 Target Genes (e.g., p21, BAX) Acetylated_p53->Target_Genes activates transcription Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis

Caption: p300/CBP-mediated p53 activation pathway and the inhibitory action of this compound.

NFkB_Signaling_Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Active_NFkB Active NF-κB (Nuclear Translocation) NFkB->Active_NFkB p300_CBP p300/CBP p300_CBP->Active_NFkB acetylates p65 This compound This compound This compound->p300_CBP inhibits Active_NFkB->p300_CBP recruits Target_Genes NF-κB Target Genes (e.g., IL-6, COX-2) Active_NFkB->Target_Genes activates transcription Inflammation Inflammation Target_Genes->Inflammation

Caption: Role of p300/CBP in the NF-κB signaling pathway and its inhibition by this compound.

HAT_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies HAT_Assay Biochemical HAT Assay (Determine IC50) Cell_Viability Cell Viability/Proliferation Assay (Determine anti-proliferative IC50) HAT_Assay->Cell_Viability Promising candidates Western_Blot Western Blot (Confirm target engagement - reduced histone acetylation) Cell_Viability->Western_Blot Confirm mechanism Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Cell_Viability->Apoptosis_Assay Investigate cell death Xenograft Xenograft Models (Evaluate anti-tumor efficacy) Western_Blot->Xenograft In vivo validation Apoptosis_Assay->Xenograft

Caption: General experimental workflow for the evaluation of novel HAT inhibitors.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. The substance designated "DCH36_06" does not correspond to a universally recognized chemical identifier. It is likely an internal nomenclature specific to a research group or manufacturer. Consequently, this guide provides a comprehensive framework for the proper disposal of hazardous laboratory chemicals, which must be adapted to the specific substance by consulting its Safety Data Sheet (SDS).

Immediate Safety and Precautionary Measures

Before handling any chemical for disposal, it is imperative to consult its Safety Data Sheet (SDS), which details the substance's properties, hazards, and safe-handling instructions.[1] In the absence of an SDS for "this compound," it is crucial to treat the substance as unknown and handle it with the utmost caution.[2][3][4]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

  • Spill Response: Have a spill response kit readily available and be familiar with the procedures for containing and cleaning up spills of hazardous materials.[5]

Step-by-Step Disposal Protocol

The proper disposal of a laboratory chemical is a multi-step process that ensures safety and regulatory compliance.

  • Chemical Identification and Hazard Assessment: The first and most critical step is to identify the chemical and understand its associated hazards. This information is found in the SDS. Key hazards to note include flammability, corrosivity, reactivity, and toxicity.[7][8] If the identity of "this compound" is truly unknown, it must be managed as a hazardous waste until it can be characterized by qualified personnel.[2][4]

  • Waste Segregation: Never mix different chemical wastes unless explicitly instructed to do so by established protocols.[1][5] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[7] As a general rule, segregate waste into the following categories:

    • Halogenated Solvents

    • Non-Halogenated Solvents

    • Acids

    • Bases

    • Heavy Metals

    • Oxidizers

    • Reactives (e.g., water-reactive chemicals)

    • Solid Chemical Waste[3][9]

  • Container Selection and Labeling:

    • Container Compatibility: Use a waste container that is chemically compatible with the substance. For instance, do not store acids in metal containers.[9][10] The container must be in good condition, leak-proof, and have a secure, screw-on cap.[2][10]

    • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., flammable, corrosive, toxic), and the date of accumulation.[5][7][8]

  • Storage: Store hazardous waste in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[7][10] Ensure secondary containment is used to capture any potential leaks or spills.[10]

  • Arranging for Disposal: Hazardous chemical waste must be disposed of through an approved waste disposal plant.[5] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[11][12] Do not pour hazardous chemicals down the drain unless explicitly permitted by your institution's EHS office and local regulations for specific, neutralized, and dilute aqueous solutions.[6][13]

Quantitative Hazard Data and Disposal Considerations

The following table summarizes general hazard classifications and their implications for chemical disposal. For "this compound," the specific values and classifications must be obtained from its SDS.

Hazard ClassificationGHS PictogramTypical CharacteristicsDisposal Considerations
Flammable 🔥Low flash point; readily ignites.Segregate from oxidizers and sources of ignition. Collect in a grounded, sealed container.
Corrosive corrosiveCauses severe skin burns and eye damage; destroys metals.Segregate acids from bases. Use corrosion-resistant containers (e.g., glass or specific plastics). Neutralization may be required under controlled conditions by trained personnel.[2]
Toxic 💀Harmful or fatal if swallowed, inhaled, or in contact with skin.Minimize exposure through engineering controls and PPE. Collect in a sealed, clearly labeled container.
Health Hazard health_and_safetyMay cause or be suspected of causing serious health effects (e.g., carcinogen, mutagen).Handle with extreme caution, using containment devices like fume hoods or glove boxes.[14] Disposal must be in a sealed, labeled container.
Environmental Hazard 🌳Toxic to aquatic life with long-lasting effects.Do not dispose of down the drain.[13] Collect for disposal by a licensed hazardous waste facility to prevent environmental contamination.

Experimental Protocols

As the identity of this compound is unknown, no specific experimental protocols can be cited. The primary "protocol" in this context is the safe handling and disposal procedure outlined above. If the substance is a byproduct of an experiment, the reaction scheme and starting materials should be documented to aid in its identification and hazard assessment.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

A Start: Chemical Waste Generated B Identify Chemical & Consult SDS A->B C Is Chemical Identity Known? B->C D Assess Hazards (Flammable, Corrosive, Toxic, etc.) C->D Yes K Treat as 'Unknown Chemical' C->K No E Select Compatible Waste Container D->E F Label Container: 'Hazardous Waste', Contents, Hazards, Date E->F G Segregate from Incompatible Wastes F->G H Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment G->H I Contact EHS for Waste Pickup H->I J End: Proper Disposal I->J L Label as 'Unknown' with any available information. Contact EHS Immediately. K->L L->I

Caption: Workflow for Laboratory Chemical Waste Disposal.

References

Essential Safety and Logistical Information for Handling DCH36_06

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide to the essential safety protocols, personal protective equipment (PPE), and operational procedures for handling the compound DCH36_06 in a laboratory setting. The following guidelines are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the experimental workflow. A thorough hazard assessment should be conducted by qualified personnel before commencing any work with this substance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to hazardous materials.[1][2] The level of protection required depends on the specific hazards associated with the substance being handled.[3] All personnel must be trained on the proper use, donning, doffing, and disposal of PPE to avoid contamination.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body AreaLevel of ProtectionRecommended PPESpecifications
Eyes EssentialSafety glasses with side shields or GogglesANSI Z87.1 certified
Face As neededFace shieldTo be worn in addition to safety glasses or goggles when there is a splash hazard
Hands EssentialChemical-resistant glovesNitrile or neoprene gloves are recommended. Check for compatibility with the specific chemical.
Body EssentialLaboratory coatFlame-resistant, long-sleeved
Respiratory As neededFume hood or respiratorA properly functioning chemical fume hood is the preferred method of respiratory protection. If a fume hood is not available, a NIOSH-approved respirator may be required based on the hazard assessment.
Feet EssentialClosed-toe shoesMade of a durable, non-porous material

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain a safe laboratory environment.

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Use the smallest quantity of the substance necessary for the experiment.

  • Avoid direct contact with skin and eyes.

  • Never eat, drink, or smoke in areas where hazardous chemicals are handled.[4][5]

  • Ensure all containers are properly labeled with the chemical name, concentration, and hazard information.[5]

  • Wash hands thoroughly with soap and water after handling the substance.[4]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.[4]

  • Store incompatible materials separately to prevent accidental reactions.

  • Ensure the storage area is secure and accessible only to authorized personnel.

Disposal Plan

All waste generated from handling this compound must be considered hazardous and disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Solid Waste: Contaminated items such as gloves, paper towels, and disposable labware should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Decontamination:

  • All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.[6]

  • Use an appropriate decontamination solution and procedure based on the properties of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory experiment. This workflow is a template and should be adapted to the specific requirements of the experimental protocol.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment prep_materials Prepare Reagents and Equipment prep_ppe->prep_materials prep_hood Set Up in Chemical Fume Hood prep_materials->prep_hood weigh_compound Weigh this compound prep_hood->weigh_compound Proceed to Experiment dissolve_compound Dissolve in Appropriate Solvent weigh_compound->dissolve_compound conduct_experiment Perform Experimental Procedure dissolve_compound->conduct_experiment decontaminate Decontaminate Work Area and Equipment conduct_experiment->decontaminate Experiment Complete dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff Personal Protective Equipment dispose_waste->doff_ppe

Caption: General experimental workflow for handling this compound.

This structured approach to handling this compound, from preparation to disposal, is designed to minimize risks and ensure a safe and efficient research environment. Adherence to these guidelines is essential for all personnel involved in the handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.